molecular formula C7H5BrN2O B1342513 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one CAS No. 887571-01-9

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B1342513
CAS No.: 887571-01-9
M. Wt: 213.03 g/mol
InChI Key: ZGMSNALDPDFDPD-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 887571-01-9) is a brominated fused bicyclic heterocycle of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of novel molecules with potential biological activity. The pyrrolopyridinone core is a privileged scaffold in pharmaceutical research, and the bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for extensive structural diversification. Compounds based on this and related scaffolds are frequently investigated for their interactions with various kinase targets . Research into analogous structures has demonstrated potent, broad-spectrum antitumor activity against several human cancer cell lines, including HepG2, A549, and Skov-3, in some cases showing significantly greater potency than established drugs like Sunitinib . Furthermore, derivatives of the core pyrrolopyridine structure have been explored for a range of other pharmacological activities, including use as non-morphine, pure analgesic agents for treating various pain conditions without associated anti-inflammatory effects . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSNALDPDFDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610215
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-01-9
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known by its synonym 5-Bromo-4-aza-2-oxindole, is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the aza-oxindole core, is a recognized pharmacophore present in numerous biologically active molecules, particularly as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a discussion of the general synthesis, potential biological activities, and safety considerations for the broader class of 4-aza-2-oxindoles, due to the limited availability of specific data for this particular derivative.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties have been established.

Table 1: Core Chemical Properties of this compound

PropertyValueReference
CAS Number 887571-01-9[3][4]
Molecular Formula C₇H₅BrN₂O[3][4]
Molecular Weight 213.03 g/mol [3][4]
Synonyms 5-Bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, 5-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, 5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, 5-Bromo-4-aza-2-oxindole[3]

General Synthetic Approaches for 4-Aza-2-Oxindoles

Specific, detailed experimental protocols for the synthesis of this compound are not published. However, general synthetic strategies for the 4-aza-2-oxindole core can be inferred from the broader chemical literature on aza-indoles and aza-oxindoles. A common approach involves the cyclization of a suitably substituted aminopyridine precursor.

A plausible synthetic workflow is outlined below. This generalized pathway highlights the key transformations typically required to construct the 4-aza-2-oxindole scaffold.

G cluster_0 Starting Material Preparation cluster_1 Side Chain Introduction cluster_2 Cyclization and Final Product Formation Substituted 2-aminopyridine Substituted 2-aminopyridine Halogenation Halogenation Substituted 2-aminopyridine->Halogenation e.g., NBS Bromo-aminopyridine Bromo-aminopyridine Halogenation->Bromo-aminopyridine Functionalization Functionalization Bromo-aminopyridine->Functionalization e.g., Acylation Functionalized aminopyridine Functionalized aminopyridine Functionalization->Functionalized aminopyridine Intramolecular Cyclization Intramolecular Cyclization Functionalized aminopyridine->Intramolecular Cyclization Base or acid catalysis Target Molecule 5-Bromo-4-aza-2-oxindole Intramolecular Cyclization->Target Molecule

Figure 1. Generalized Synthetic Workflow for 4-Aza-2-Oxindoles. This diagram illustrates a potential synthetic route, which would require significant experimental optimization for the specific target molecule.

Illustrative Experimental Protocol (General)

The following is a generalized protocol based on common organic synthesis techniques for related heterocyclic systems. This is not a validated protocol for the specific synthesis of this compound and should be treated as a conceptual outline.

  • Bromination of the Pyridine Ring: A substituted 2-aminopyridine would be dissolved in a suitable solvent (e.g., a chlorinated solvent or an alcohol). A brominating agent, such as N-bromosuccinimide (NBS), would be added portion-wise at a controlled temperature, often at or below room temperature, to achieve regioselective bromination.

  • Introduction of the Acetic Acid Moiety: The resulting bromo-aminopyridine could then be functionalized at the amino group. This might involve an acylation reaction with a suitable reagent like chloroacetyl chloride in the presence of a base to neutralize the generated HCl.

  • Intramolecular Cyclization: The final step would involve an intramolecular cyclization to form the fused pyrrolidinone ring. This is often achieved by treating the N-acylated intermediate with a base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate solvent to facilitate the ring-closing reaction.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available in the public domain. However, the aza-oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets, most notably protein kinases.[1][2]

Kinase Inhibition

The oxindole moiety is a key structural feature in many ATP-competitive kinase inhibitors.[1][2] It can effectively occupy the adenine-binding pocket of the kinase, forming crucial hydrogen bond interactions with the hinge region of the enzyme.[5] The nitrogen atom in the pyridine ring of the 4-aza-2-oxindole structure can potentially form additional hydrogen bonds, enhancing binding affinity and selectivity. The bromo-substituent can occupy a hydrophobic pocket and contribute to the overall binding energy.

Given this, it is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer therapeutics.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Leads to Aza-Oxindole_Inhibitor 5-Bromo-4-aza-2-oxindole (Hypothesized) Aza-Oxindole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Figure 2. Hypothesized Kinase Inhibition by a 4-Aza-2-Oxindole. This diagram depicts the potential mechanism of action where the compound competitively inhibits ATP binding to a receptor tyrosine kinase, thereby blocking downstream signaling.

Anti-inflammatory Activity

Derivatives of indole-2-one and 7-aza-2-oxindole have been investigated for their anti-inflammatory properties.[6][7] Studies have shown that some of these compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated by lipopolysaccharide (LPS).[6][7] This suggests that this compound could also possess anti-inflammatory potential by modulating inflammatory signaling pathways.

Safety and Handling

Specific safety and handling data for this compound is not detailed in readily available safety data sheets. However, for related bromo-substituted heterocyclic compounds, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, such as a fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[9] In case of contact, the affected area should be washed thoroughly with water.[9]

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The current body of literature lacks specific experimental data on its physicochemical properties, synthetic protocols, and biological activity. Future research should focus on the development of a robust and scalable synthesis for this molecule. Subsequent in-vitro and in-vivo studies are warranted to elucidate its biological activity, including its potential as a kinase inhibitor and an anti-inflammatory agent. Such studies would provide the necessary data to fully assess the therapeutic potential of this and related 4-aza-2-oxindole derivatives.

References

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 887571-01-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 5-Bromo-4-aza-2-oxindole, is a heterocyclic organic compound with the CAS number 887571-01-9.[1] Its structure, featuring a fused pyrrolidinone and pyridine ring system, places it within the broader class of azaoxindoles. While specific research on this particular molecule is limited, the azaoxindole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the known properties, potential synthesis strategies, and inferred biological relevance of this compound, drawing upon data from commercial suppliers and literature on structurally related compounds.

Chemical and Physical Properties

Commercially available data provides fundamental physicochemical information for this compound. It is typically supplied as a solid with a purity of 97% or higher.

PropertyValueReference
CAS Number 887571-01-9[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Purity ≥97%
Appearance Solid (form may vary)
Storage Room temperature, in a dry, sealed container

Synthesis Strategies

A potential synthetic pathway could involve the bromination of a suitable 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one precursor. The synthesis of a related compound, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has been described and involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with hydrobromic acid and hydrogen peroxide in dichloromethane.[2] A similar electrophilic bromination approach could potentially be adapted for the synthesis of the target compound.

Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one reaction Electrophilic Bromination (e.g., NBS or Br2 in a suitable solvent) start->reaction product This compound reaction->product G cluster_core Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_lead Lead Compound Identification core 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-b]pyridin-2-one mod Functionalization at 5-bromo position (e.g., Suzuki, Buchwald-Hartwig coupling) core->mod serves as library Diverse Azaoxindole Derivatives mod->library generates screening Assays for: - Anticancer Activity - Anti-inflammatory Activity - Antimicrobial Activity library->screening screened in lead Identification of Potent and Selective Drug Candidates screening->lead leads to

References

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics and outlines a potential synthetic pathway, drawing from established chemical principles and related literature.

Chemical Structure and Properties

This compound, also known as 5-Bromo-4-aza-2-oxindole, is a bicyclic heteroaromatic compound. Its structure features a pyridine ring fused to a pyrrolidin-2-one (or γ-lactam) ring. The bromine atom is substituted at the 5-position of the pyrrolopyridine core.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties [1][2]

PropertyValue
CAS Number 887571-01-9
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to light yellow solid (typical)
Synonyms 5-Bromo-4-aza-2-oxindole, 5-Bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Synthesis of this compound

A potential synthetic pathway could start from 2-amino-5-bromopyridine, a commercially available starting material. The key transformation would be the introduction of a two-carbon unit at the 3-position of the pyridine ring, followed by cyclization to form the fused lactam ring.

Proposed Synthetic Pathway

The following diagram illustrates a logical workflow for a potential synthesis of the target compound.

Synthesis_Pathway A 2-Amino-5-bromopyridine B Introduction of α-carbanion equivalent A->B e.g., Reaction with a protected α-haloacetate C Intermediate B->C D Intramolecular Cyclization C->D e.g., Acid or base catalyzed ring closure E 5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-b]pyridin-2-one D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on analogous chemical transformations for the synthesis of related azaoxindole structures. These protocols are intended for conceptual understanding and would require optimization and validation in a laboratory setting.

Step 1: N-Alkylation of 2-Amino-5-bromopyridine

This step involves the introduction of an ester-containing side chain onto the amino group of the starting material.

  • Reaction: 2-Amino-5-bromopyridine + Ethyl bromoacetate → Ethyl 2-((5-bromopyridin-2-yl)amino)acetate

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization (Dieckmann or similar condensation)

This step involves the base-catalyzed intramolecular cyclization to form the desired lactam ring.

  • Reaction: Ethyl 2-((5-bromopyridin-2-yl)amino)acetate → this compound

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent such as toluene or THF.

    • Add a strong base, for instance, sodium ethoxide (NaOEt, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography.

Table 2: Hypothetical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Expected Yield (%)Purity (%)
12-Amino-5-bromopyridine, Ethyl bromoacetate, K₂CO₃DMF60-8060-80>95 (after chromatography)
2Ethyl 2-((5-bromopyridin-2-yl)amino)acetate, NaOEtTolueneReflux50-70>98 (after purification)

Conclusion

The synthesis of this compound presents a feasible challenge for synthetic chemists. While direct, published methods are scarce, the proposed synthetic route, starting from 2-amino-5-bromopyridine and proceeding through an N-alkylation and subsequent intramolecular cyclization, offers a logical and promising approach. The experimental protocols provided herein serve as a foundational guide for researchers to develop and optimize a robust synthesis of this valuable heterocyclic compound for applications in drug discovery and development. Further experimental work is necessary to validate and refine these proposed methodologies.

References

An In-depth Technical Guide to 5-Bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-4-aza-2-oxindole, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature

The compound commonly referred to as 5-Bromo-4-aza-2-oxindole is systematically named 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one according to IUPAC nomenclature. Its structure consists of a fused pyrrolidinone and pyridine ring system, with a bromine substituent at the 5-position.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:

  • 5-Bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one[1]

  • 5-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one[1]

  • 5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one[1]

  • 5-Bromo-4-aza-2-oxindole[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-aza-2-oxindole is presented in the table below. It is important to note that while some data is experimentally derived, other parameters are computationally predicted.

PropertyValueSource
CAS Number 887571-01-9[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Monoisotopic Mass 211.95853 Da[2]
XLogP3 2.1[2]
Topological Polar Surface Area 48.9 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Experimental Protocols

Synthesis of a Related Precursor: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • 48% Hydrobromic acid

  • Methylene chloride

  • 20% Hydrogen peroxide solution

  • Saturated aqueous sodium bisulfite solution

  • Water

Procedure:

  • To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[3]

  • Maintain the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[3]

  • After the addition is complete, neutralize the mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears.[3]

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases.[3]

  • Wash the organic phase with 200 g of water.[3]

  • Remove the methylene chloride solvent from the organic phase under reduced pressure to yield the product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The reported yield is 26.6 g (95.6%), with a purity of ≥99% as determined by liquid chromatography.[3]

Analytical Characterization (Exemplary Data for a Related Compound)

Detailed analytical protocols for 5-Bromo-4-aza-2-oxindole are not available. However, NMR data for the related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a useful reference for spectroscopic characterization.

Instrumentation: Varian 400 spectrometer (400.00 MHz for ¹H NMR, 100.58 MHz for ¹³C NMR).[1] Solvent: DMF-d₇[1] Reference: Tetramethylsilane (TMS)[1] Temperature: 298 K[1]

¹H NMR (400 MHz, DMF-d₇) δ (ppm): 11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H).[1]

¹³C NMR (100.58 MHz, DMF-d₇) δ (ppm): 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[1]

Biological Activity and Signaling Pathways

The broader class of pyrrolopyridines has attracted significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Some pyrrolopyridine derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4] One of the most frequently dysregulated signaling cascades in human cancers is the PI3K/Akt/mTOR pathway.[5][6][7] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.

While the specific biological target of 5-Bromo-4-aza-2-oxindole has not been definitively identified in the available literature, its structural similarity to known kinase inhibitors suggests it may also modulate the activity of signaling proteins. The PI3K/Akt/mTOR pathway represents a plausible, exemplary target for compounds of this class.

Below is a conceptual diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by a pyrrolopyridine-based inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: Conceptual diagram of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how a hypothetical pyrrolopyridine inhibitor might target key kinases like PI3K and mTOR within this critical cancer-related pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating a compound like 5-Bromo-4-aza-2-oxindole as a kinase inhibitor is outlined below.

Kinase_Inhibitor_Screening_Workflow Compound Test Compound (5-Bromo-4-aza-2-oxindole) Biochemical Biochemical Assays (e.g., Kinase Activity Assay) Compound->Biochemical CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->CellBased Target Target Engagement & Selectivity Profiling CellBased->Target InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Target->InVivo Lead Lead Optimization InVivo->Lead

Figure 2: A generalized workflow for kinase inhibitor drug discovery.

This workflow progresses from initial in vitro biochemical and cell-based assays to more complex in vivo studies to determine the efficacy and safety of a potential drug candidate.

References

An In-depth Technical Guide on the Biological Activity of Azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one. This compound is primarily available as a chemical intermediate for synthesis. The following guide details the biological activities of the broader class of azaindolin-2-one derivatives, which share the same core chemical scaffold. The data and experimental protocols presented herein pertain to these derivatives and not to this compound itself.

The azaindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have been extensively investigated for various therapeutic applications, most notably as anti-cancer and anti-inflammatory agents.[2][3] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes.[4]

Anti-cancer Activity of Azaindolin-2-one Derivatives

Derivatives of azaindolin-2-one have demonstrated significant potential as anti-cancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis.[3]

1.1. Kinase Inhibition

A prominent mechanism of anti-cancer action for this class of compounds is the inhibition of various protein kinases.[4] For instance, certain 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to be potent inhibitors of kinases crucial for tumor progression.

Table 1: In Vitro Anti-proliferative Activity of Selected 5-Bromo-7-azaindolin-2-one Derivatives [5]

CompoundTarget Cell LineIC50 (µM)
23p HepG2 (Liver Carcinoma)2.357
A549 (Lung Carcinoma)3.012
Skov-3 (Ovarian Cancer)2.874
Sunitinib (Control) HepG2 (Liver Carcinoma)31.594
A549 (Lung Carcinoma)49.036
Skov-3 (Ovarian Cancer)31.594

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Azaindolin-2-one Derivatives purification Purification and Characterization synthesis->purification treatment Treatment with Synthesized Compounds purification->treatment Test Compounds cell_culture Cancer Cell Line Culture (e.g., A549, HepG2, Skov-3) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis kinase_assay Kinase Inhibition Assay data_analysis->kinase_assay Active Compounds western_blot Western Blot for Signaling Proteins kinase_assay->western_blot

1.2. Experimental Protocols

1.2.1. Cell Culture and Maintenance [6]

  • Cell Lines: Human cancer cell lines such as A-549 (lung), HT-29 (colon), and ZR-75 (breast) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.

1.2.2. In Vitro Cytotoxicity Assay (MTT Assay) [7][8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

1.2.3. Kinase Inhibition Assay [9][10]

  • Reaction Mixture Preparation: A master mix is prepared containing the assay buffer, the target kinase (e.g., VEGFR-2), and a specific peptide substrate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells of a 384-well plate.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding the reaction mixture to the wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining, and therefore inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-enzyme control and a vehicle control.

kinase_inhibition_pathway cluster_kinase_reaction Kinase Catalytic Site RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates Azaindolinone Azaindolin-2-one Derivative Azaindolinone->RTK inhibits ATP ATP ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Anti-inflammatory Activity of Azaindolin-2-one Derivatives

Certain azaindolin-2-one derivatives have also been evaluated for their anti-inflammatory properties.[2] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

2.1. Inhibition of Pro-inflammatory Mediators

Studies have shown that some indole-2-one and 7-aza-2-oxindole derivatives can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[2][11]

Table 2: Anti-inflammatory Activity of an Indole-2-one Derivative (7i) [2]

Cell LineTreatmentTNF-α Inhibition (%)IL-6 Inhibition (%)
RAW264.7LPS + 10 µM of 7i85.3 ± 4.279.1 ± 3.8

2.2. Experimental Protocols

2.2.1. Cell Culture of Macrophages [2]

  • Cell Line: The murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

2.2.2. Measurement of Cytokine Production [2]

  • Cell Seeding: RAW264.7 cells are seeded in 24-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated by comparing the results of treated cells with those of LPS-stimulated cells without any treatment.

2.2.3. Protein Denaturation Inhibition Assay [12][13]

  • Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: A control solution is prepared with the same constituents but with distilled water instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling Gene_Expression Pro-inflammatory Gene Expression Signaling->Gene_Expression Azaindolinone Azaindolin-2-one Derivative Azaindolinone->Signaling inhibits Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Neuroprotective Activity of Azaindolin-2-one Derivatives

More recently, azaindolin-2-one derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[14][15]

3.1. Dual Inhibition of GSK3β and Tau Aggregation

One study reported a derivative, (E)-2f, as a dual inhibitor of glycogen synthase kinase 3β (GSK3β) and tau protein aggregation, both of which are implicated in the pathology of Alzheimer's disease.[14][15]

Table 3: Biological Activity of Azaindolin-2-one Derivative (E)-2f [14][15]

TargetActivity
GSK3βIC50 = 1.7 µM
Tau AggregationPronounced anti-aggregation effect in a cell-based model

3.2. Experimental Protocol: GSK3β Inhibition Assay [14][15][16]

  • Assay Principle: A luminescence-based assay (such as ADP-Glo™) is used to measure the amount of ADP produced during the kinase reaction. Increased luminescence corresponds to lower kinase activity (inhibition).

  • Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the GSK3β enzyme, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • ADP Detection: The ADP-Glo™ reagent is added to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the test compound.

References

The Pyrrolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of pyrrolopyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Introduction to the Pyrrolopyridine Core

Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, each offering a unique three-dimensional arrangement of atoms and hydrogen bonding capabilities, which can be exploited for targeted drug design.[1][2] This structural versatility has led to the development of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, antidiabetic, and antimycobacterial agents.[2] The pyrrolopyridine core is a key pharmacophore in several approved drugs and numerous clinical candidates, highlighting its significance in drug discovery.[2] Notably, the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is recognized as a privileged structure in kinase inhibitor design, as it can mimic the hinge-binding motif of ATP.

Synthesis of Pyrrolopyridine Derivatives

The synthesis of the pyrrolopyridine core and its derivatives can be achieved through various synthetic strategies, depending on the desired isomeric scaffold and substitution pattern.

General Synthetic Strategies

Common synthetic approaches often involve the construction of one ring onto the other. For instance, the synthesis of the pyrrolo[2,3-b]pyridine scaffold can be achieved through Fischer indole synthesis, or by building the pyridine ring onto a pre-existing pyrrole. More contemporary methods, such as multi-component reactions and transition metal-catalyzed cross-coupling reactions, have enabled the efficient and diverse functionalization of the pyrrolopyridine nucleus.

Detailed Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine, a common scaffold for kinase inhibitors.

Step 1: Synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and hydrazine hydrate (10.0 eq) is refluxed for 2 hours. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and dried to yield 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives

A mixture of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), a substituted benzaldehyde (1.0 eq), and a catalytic amount of glacial acetic acid in absolute ethanol is refluxed overnight. Upon cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford the final product.

Medicinal Chemistry Applications of Pyrrolopyridines

The diverse biological activities of pyrrolopyridine derivatives have positioned them as valuable scaffolds in the development of novel therapeutics for a range of diseases.

Anticancer Activity

Pyrrolopyridine-based compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, is a prime example of a successful pyrrolopyridine-based drug used in the treatment of metastatic melanoma.[3]

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK1_2 MEK1/2 BRAF_V600E->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription Transcription ERK1_2->Transcription Translocates and activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription->Cell Proliferation\n& Survival

Quantitative Data: Anticancer Activity of Pyrrolopyridine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
VemurafenibBRAF V600EA375 (Melanoma)0.031[3]
Compound 10tTubulinHeLa (Cervical)0.12[4]
Compound 10tTubulinSGC-7901 (Gastric)0.15[4]
Compound 10tTubulinMCF-7 (Breast)0.21[4]
Compound 5kEGFR, Her2, VEGFR2, CDK2HepG2 (Liver)0.04 - 0.204

Experimental Protocol: In Vitro BRAF V600E Kinase Assay (ADP-Glo™ Method)

This assay determines the IC50 value of a compound against the constitutively active BRAF V600E mutant kinase.

  • Reaction Setup: Add 5 µL of serially diluted inhibitor or control to the wells of a 384-well plate.

  • Add 10 µL of diluted active BRAF V600E enzyme to each well.

  • Kinase Reaction Initiation: Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in a kinase buffer. Initiate the reaction by adding 10 µL of the Substrate/ATP mix to each well.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare serially diluted inhibitor, enzyme, and substrate/ATP mix start->prepare_reagents plate_inhibitor Add inhibitor to 384-well plate prepare_reagents->plate_inhibitor add_enzyme Add BRAF V600E enzyme plate_inhibitor->add_enzyme initiate_reaction Add MEK1/ATP mix to initiate reaction add_enzyme->initiate_reaction incubate_reaction Incubate at RT for 60 min initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent to convert ADP to ATP incubate_stop->generate_signal incubate_signal Incubate at RT for 30 min generate_signal->incubate_signal read_luminescence Read luminescence incubate_signal->read_luminescence end End read_luminescence->end

Anti-inflammatory Activity

Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents by targeting key signaling molecules in inflammatory pathways, such as Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).

JAK Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in inflammation. Pyrrolopyrimidine-based compounds have been developed as potent and selective JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates JAK->JAK Autophosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates and regulates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Quantitative Data: JAK Inhibitory Activity of Pyrrolopyrimidine Derivatives

CompoundTargetIC50 (nM)Selectivity vs JAK3Reference
16cJAK26>97-fold[5]
23aJAK172>12-fold vs other JAKs[6]
TofacitinibPan-JAK5 (JAK2)-[5]

SYK Inhibitors: SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune cells. Inhibition of SYK can dampen the inflammatory response.[6]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Group Animals (Control, Positive Control, Test Groups) acclimatize->grouping administer Administer Compound/ Control grouping->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce 1 hour after administration measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Antiviral Activity

Certain pyrrolopyridine derivatives have demonstrated promising antiviral activity, particularly against HIV-1. These compounds often target key viral enzymes such as integrase.

Quantitative Data: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives

| Compound | Target | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference | |---|---|---|---|---| | 12j | HIV-1 | 1.65 | >13.17 | 7.98 |[2] |

Experimental Protocol: In Vitro Anti-HIV-1 Assay (MTT Method)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in acutely infected cells.

  • Cell Culture: Culture C8166 cells in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Infection: Infect C8166 cells with HIV-1 (IIIB) in the presence or absence of the test compounds.

  • Incubation: Incubate the infected cells for a specified period (e.g., 3 days).

  • MTT Assay: Add MTT solution to the cells and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-isobutanol-HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the therapeutic index (TI = CC50/EC50).

Antidiabetic Activity

Pyrrolopyridine derivatives have been investigated for their potential as antidiabetic agents, with some compounds showing inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Quantitative Data: α-Glucosidase Inhibitory Activity

CompoundTargetIC50 (µg/mL)Reference
Quercetin (Reference)α-glucosidase5.41[7]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the α-glucosidase solution and incubate.

  • Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

  • Data Acquisition: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antimycobacterial agents. Pyrrolopyridine derivatives have shown potential in this area.

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Future Perspectives

The pyrrolopyridine scaffold continues to be a highly attractive and versatile platform for the design and development of novel therapeutic agents. Future research will likely focus on:

  • Scaffold Diversification: Exploring the synthesis and biological evaluation of novel pyrrolopyridine isomers and their derivatives.

  • Target Selectivity: Designing compounds with improved selectivity for their intended biological targets to minimize off-target effects and enhance safety profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which pyrrolopyridine-based compounds exert their therapeutic effects.

  • Drug Delivery and Formulation: Developing innovative drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising pyrrolopyridine candidates.

The continued exploration of the rich medicinal chemistry of the pyrrolopyridine core holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The bicyclic heterocyclic compound, 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 5-bromo-4-azaoxindole, is gaining significant attention within the scientific community. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, primarily for its potential in the development of novel kinase inhibitors and other therapeutic agents. Its structural features offer a versatile platform for the synthesis of a diverse range of derivatives and analogs, making it a focal point for researchers in drug discovery and development.

The 4-azaindole framework, of which this compound is a key derivative, has demonstrated considerable promise in targeting various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The strategic placement of a nitrogen atom in the pyridine ring of the azaindole structure enhances its ability to form hydrogen bonds with the hinge region of kinase ATP-binding sites, a critical interaction for inhibitory activity.[1]

Synthesis and Chemical Properties

The synthesis of derivatives based on the pyrrolo[3,2-b]pyridine core often involves multi-step sequences. While specific protocols for a wide array of this compound derivatives are not extensively detailed in publicly available literature, general synthetic strategies for related azaindole structures provide a foundational approach. These methods may include electrophilic aromatic substitution, cross-coupling reactions, and cyclization strategies to construct the bicyclic system and introduce various substituents. The bromo-substituent at the 5-position serves as a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Biological Activity and Therapeutic Potential

Derivatives of the isomeric pyrrolo[2,3-b]pyridine (7-azaoxindole) scaffold have been investigated for their anti-inflammatory and anticancer properties. For instance, certain substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have shown oral anti-inflammatory activity in preclinical models.[2] Furthermore, platinum complexes of 5-Bromo-1H-pyrrolo[2,3-b]pyridine have demonstrated significant cytotoxic activity against human cancer cell lines, with IC50 values in the low micromolar range.[3]

For the 4-azaindole (pyrrolo[3,2-b]pyridine) series, research has highlighted its potential in developing inhibitors for key kinases.

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for anti-inflammatory drugs.[4] The 4-azaindole scaffold has been successfully utilized to design potent p38 MAP kinase inhibitors.[1][4] Optimization of these compounds, guided by X-ray crystallography, has led to the identification of derivatives with improved physical properties suitable for further development.[4]

p21-Activated Kinase (PAK1) Inhibition: PAKs are involved in cellular processes such as motility, survival, and proliferation, and their overexpression is linked to several cancers.[1] 4-Azaindole-containing compounds have been developed as PAK1 inhibitors, demonstrating improved physicochemical properties, such as lower lipophilicity and enhanced aqueous solubility, compared to their indole counterparts.[1][5] These improvements have translated to better pharmacokinetic profiles in preclinical studies.[5]

Representative Biological Data for 4-Azaindole Derivatives

Target KinaseCompound TypeKey FindingsReference
p38 MAP Kinase3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivativesPotent inhibition of p38, with optimization leading to improved physical properties for advanced studies.[4]
PAK14-azaindole analogsSuperior PAK1 biochemical activity (Ki <10nM) and enhanced permeability and aqueous solubility compared to indole analogs.[5]

Experimental Methodologies

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively published. However, general procedures for the synthesis of related azaoxindoles and for assaying kinase inhibitory activity are established in the field.

General Synthetic Workflow for Azaoxindole Analogs

G Start Starting Materials (e.g., Substituted Pyridines) Step1 Functional Group Interconversion (e.g., Halogenation, Nitration) Start->Step1 Step2 Cyclization Reaction Step1->Step2 Step3 Derivatization (e.g., N-alkylation, Cross-coupling) Step2->Step3 End Final Product Step3->End

Caption: General synthetic workflow for azaoxindole derivatives.

General Workflow for Kinase Inhibitor Evaluation

G Compound Test Compound (4-Azaoxindole Derivative) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay Cell_Assay Cell-based Assay (e.g., Proliferation, Western Blot) Compound->Cell_Assay IC50 Determine IC50 Value Biochem_Assay->IC50 PK_Studies Pharmacokinetic Studies (in vivo) IC50->PK_Studies EC50 Determine EC50 Value Cell_Assay->EC50 EC50->PK_Studies Efficacy In vivo Efficacy Studies PK_Studies->Efficacy G Extracellular_Signal Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Inhibitor 4-Azaoxindole Inhibitor Inhibitor->p38_MAPK Inhibition

References

Potential Therapeutic Targets of 5-Bromo-4-Aza-2-Oxindole: A Technical Guide Based on Isomeric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxindole and azaindole scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1] Kinase inhibitors have become a cornerstone of targeted cancer therapy. Given the structural resemblance of 5-bromo-4-aza-2-oxindole to known kinase inhibitors, it is hypothesized that its therapeutic potential lies in the modulation of key signaling pathways that drive cancer cell proliferation and survival.

This guide summarizes the antitumor activities of a series of 5-bromo-7-azaindolin-2-one derivatives, which serve as a surrogate for understanding the potential of 5-bromo-4-aza-2-oxindole. The comparison of their activity to Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, strongly suggests that the primary therapeutic targets are likely RTKs involved in angiogenesis and tumor progression.[2]

Inferred Antitumor Activity and Potency

A series of novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines using the MTT assay.[2] The results indicate that these compounds exhibit broad-spectrum antitumor potency, with several derivatives showing greater efficacy than the approved drug Sunitinib.[2]

Data Presentation: In Vitro Anticancer Activity (IC50)

The half-maximal inhibitory concentration (IC50) values for the most active 5-bromo-7-azaindolin-2-one derivatives are presented below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)MCF-7 (Breast Cancer)K562 (Leukemia)HCT116 (Colon Cancer)
23a 6.012 ± 0.513.103 ± 0.2910.975 ± 0.98>10065.054 ± 5.8745.334 ± 4.12
23c 4.543 ± 0.385.231 ± 0.463.721 ± 0.3154.293 ± 4.8839.872 ± 3.5429.865 ± 2.65
23d 4.872 ± 0.416.865 ± 0.624.132 ± 0.3762.876 ± 5.6743.765 ± 3.9832.765 ± 2.98
23p 2.987 ± 0.25 2.357 ± 0.19 3.012 ± 0.26 31.594 ± 2.87 26.876 ± 2.41 29.123 ± 2.65
Sunitinib 31.594 ± 2.8729.257 ± 2.6532.098 ± 2.9149.036 ± 4.4165.606 ± 5.8738.765 ± 3.45

Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives.[2] Values are expressed in µM as mean ± SD.

The data clearly indicates that compound 23p is significantly more potent than Sunitinib against the tested cell lines, particularly HepG2, A549, and Skov-3.[2]

Potential Therapeutic Targets

The antitumor profile of the 5-bromo-7-azaindolin-2-one derivatives, and their structural similarity to Sunitinib, strongly suggests that they function as inhibitors of multiple receptor tyrosine kinases (RTKs). Sunitinib is known to target several RTKs crucial for angiogenesis and tumor cell proliferation.[2]

Primary Inferred Targets: Receptor Tyrosine Kinases

Based on the activity profile and the Sunitinib benchmark, the primary potential therapeutic targets for 5-bromo-4-aza-2-oxindole and its isomers are likely to include:

Target KinaseBiological FunctionRole in Cancer
VEGFRs (VEGFR-1, -2)Regulate angiogenesis, vasculogenesis, and endothelial cell migration/proliferation.[3]Key drivers of tumor angiogenesis, providing tumors with nutrients and oxygen.[3]
PDGFRs (PDGFR-α, -β)Regulate cell growth, proliferation, and differentiation; involved in pericyte recruitment to blood vessels.[4]Overexpressed in various tumors, contributing to proliferation and stromal development.[4]
c-Kit (Stem Cell Factor Receptor)Controls cell survival, proliferation, and differentiation in hematopoietic stem cells and other cell types.A key oncogenic driver in gastrointestinal stromal tumors (GIST) and some leukemias.
FLT3 (FMS-like tyrosine kinase 3)Plays a critical role in the normal development of hematopoietic stem cells.Mutations leading to constitutive activation are common in acute myeloid leukemia (AML).
RET (Rearranged during transfection)Involved in neural crest development.Oncogenic fusions and mutations are found in thyroid and lung cancers.
CSF1R (Colony-stimulating factor 1 receptor)Regulates macrophage differentiation and function.Implicated in tumor-associated macrophage (TAM) infiltration, promoting an immunosuppressive tumor microenvironment.

Signaling Pathways

Inhibition of the aforementioned RTKs would disrupt downstream signaling cascades that are fundamental for cancer cell survival and proliferation. The two major pathways likely affected are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

VEGFR/PDGFR Signaling Cascade

Ligand binding to VEGFRs and PDGFRs induces receptor dimerization and autophosphorylation, creating docking sites for signaling proteins that activate downstream pathways.

VEGFR_PDGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt Raf Raf PLCg->Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation Inhibitor 5-bromo-aza-oxindole (Inferred Action) Inhibitor->VEGFR Inhibitor->PDGFR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Inferred inhibition of VEGFR/PDGFR signaling by 5-bromo-aza-oxindoles.

PI3K/Akt/mTOR Signaling Pathway

This is a critical intracellular signaling pathway that regulates the cell cycle and is often overactivated in cancer, promoting cell growth and survival.[5]

PI3K_Akt_Pathway RTK RTK (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-bromo-aza-oxindole Inhibitor->RTK PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and inferred point of inhibition.

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

This pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus, often leading to cell division.[6]

MAPK_ERK_Pathway RTK RTK (e.g., VEGFR, PDGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor 5-bromo-aza-oxindole Inhibitor->RTK

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.

Experimental Protocols

Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives (General Protocol)

This protocol outlines the general synthetic route for the 5-bromo-7-azaindolin-2-one derivatives discussed in this guide.[2]

Synthesis_Workflow A 5-bromo-7-azaindolin-2-one C Aldol Condensation (Piperidine, EtOH, Reflux) A->C B Substituted Aldehyde B->C D Target Compound (e.g., 23a-p) C->D

Caption: General workflow for the synthesis of target compounds.

Step 1: Aldol Condensation

  • A mixture of 5-bromo-7-azaindolin-2-one (1 equivalent), a substituted aldehyde (1.1 equivalents), and piperidine (0.5 equivalents) is prepared in ethanol.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically 4-8 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h (37°C, 5% CO2) Start->Incubate1 Treat Add serial dilutions of test compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan crystal formation) AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Read Measure absorbance at 570 nm AddDMSO->Read Calculate Calculate IC50 values Read->Calculate

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 5-bromo-aza-oxindole derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct evidence for the therapeutic targets of 5-bromo-4-aza-2-oxindole is currently lacking, the analysis of its structural isomer, 5-bromo-7-azaindolin-2-one, provides compelling indirect evidence. The potent, broad-spectrum antitumor activity of its derivatives, which surpasses that of the multi-targeted kinase inhibitor Sunitinib in several cancer cell lines, strongly suggests that receptor tyrosine kinases such as VEGFRs and PDGFRs are the primary therapeutic targets. Inhibition of these kinases would disrupt critical downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, thereby inhibiting tumor growth, proliferation, and angiogenesis. Further preclinical studies are warranted to confirm these targets for 5-bromo-4-aza-2-oxindole and to fully elucidate its therapeutic potential.

References

An In-depth Technical Review of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 887571-01-9) is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol .[1] This molecule belongs to the pyrrolopyridinone family, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its various isomers. Pyrrolopyridinones, also known as azaindolinones, are considered "privileged" structures in drug discovery, as they form the core of numerous kinase inhibitors and other therapeutic agents.

While direct and extensive research on the this compound isomer is limited in publicly available literature, a comprehensive review of its structural isomers, particularly the pyrrolo[2,3-b]pyridine (7-azaindole) series, provides critical insights into its potential as a valuable scaffold for drug development. This technical guide will synthesize the available information on related compounds to project the potential synthesis, biological activities, and therapeutic applications of this specific core, targeting an audience of researchers and drug development professionals.

Biological Activity and Therapeutic Potential of Related Isomers

The pyrrolopyridinone scaffold is a cornerstone in the development of targeted therapies, primarily as kinase inhibitors.[2] Although data for the specific [3,2-b] isomer is scarce, the activities of the closely related [2,3-b] and [3,4-b] isomers are well-documented and suggest potential therapeutic avenues in oncology, neurodegenerative diseases, and inflammatory conditions.

Antitumor Activity: Derivatives of the isomeric 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core have been synthesized and investigated for their antitumor properties.[3] This scaffold is a key component of numerous receptor tyrosine kinase (RTK) inhibitors, which play a crucial role in blocking signaling pathways involved in tumor angiogenesis and cell proliferation.[2] For example, the FDA-approved drug Sunitinib, a multi-targeted RTK inhibitor, is based on a related pyrrole indolin-2-one structure.[2] Furthermore, platinum(II) complexes incorporating the 5-bromo-1H-pyrrolo[2,3-b]pyridine ligand have demonstrated high cytotoxicity against osteosarcoma, breast carcinoma, and prostate carcinoma human cancer cell lines, in some cases exceeding the potency of the clinically used drug cisplatin.[4]

Kinase Inhibition: The pyrrolopyridine nucleus is central to the design of potent kinase inhibitors for various targets.

  • Glycogen Synthase Kinase 3 (GSK-3): Novel pyrrolo[2,3-b]pyridine-based compounds have been rationally designed and synthesized as highly potent GSK-3β inhibitors, with IC₅₀ values in the nanomolar range.[5] GSK-3β is a key target in the treatment of Alzheimer's disease, as its inhibition can reduce the hyperphosphorylation of tau protein, a hallmark of the condition.[5][6]

  • Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[7][8] Abnormal FGFR signaling is implicated in the progression of numerous cancers, making it an attractive target for cancer therapy.[7][8]

  • Other Kinases: The broader pyrrolopyridine class has been explored for its inhibitory activity against a wide range of other kinases, highlighting its versatility as a scaffold in developing targeted therapies for cancer and other diseases.[9][10]

Anti-inflammatory Activity: Substituted analogues of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have shown potential as oral anti-inflammatory agents.[11] These compounds have demonstrated efficacy in animal models of inflammation, such as the reverse passive Arthus reaction and adjuvant-induced arthritis in rats.[11]

Summary of Biological Activities of Related Pyrrolopyridinone Scaffolds
Scaffold ClassBiological Target(s)Therapeutic AreaReference(s)
Pyrrolo[2,3-b]pyridin-2-one DerivativesReceptor Tyrosine Kinases (RTKs)Oncology[2][3]
Platinum(II)-Pyrrolo[2,3-b]pyridine ComplexesDNAOncology[4]
Pyrrolo[2,3-b]pyridine DerivativesGlycogen Synthase Kinase-3β (GSK-3β)Neurodegenerative Diseases (e.g., Alzheimer's)[5]
Pyrrolo[2,3-b]pyridine DerivativesFibroblast Growth Factor Receptors (FGFRs)Oncology[7][8]
Pyrrolo[2,3-b]pyridin-2-one AnaloguesCyclooxygenase / 5-Lipoxygenase Pathways (indirectly)Inflammation, Arthritis[11]
Pyrrolo[3,4-b]pyridin-5-one Derivativesαβ-tubulinOncology (Cervical Cancer)[12][13]

Experimental Protocols

While a specific synthesis for this compound is not detailed in the reviewed literature, the following protocol for the synthesis of derivatives from the isomeric 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one provides a representative methodology for this class of compounds.

Protocol: Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamide Derivatives[3]

This procedure describes the condensation reaction between 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and a substituted pyrrole aldehyde.

Materials:

  • Appropriately substituted (Z)-5-(formyl)-2,4-dimethyl-N-(substituted)-1H-pyrrole-3-carboxamide (1.0 equivalent)

  • 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 equivalent)

  • Ethanol (as solvent)

Procedure:

  • A solution of the substituted pyrrole aldehyde and 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (3.0 mmol) in ethanol (10 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is stirred at room temperature for a period of 8 to 16 hours.

  • During the reaction, a precipitate is formed. This solid is collected by filtration.

  • The crude product is purified by silica gel column chromatography, using a methanol/dichloromethane (1:40) solvent system as the eluent.

  • The purified product is further recrystallized from ethanol to afford the final title compound as a yellow solid.

  • The structure and purity of the final compounds are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualizations: Pathways and Workflows

The following diagrams illustrate the potential mechanism of action and a general synthetic workflow relevant to the pyrrolopyridinone scaffold.

G cluster_0 Kinase Active Site cluster_1 Inhibition cluster_2 Downstream Signaling ATP ATP Kinase Kinase (e.g., GSK-3β, FGFR) ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Inhibitor Pyrrolopyridinone Inhibitor Inhibitor->Kinase Blocks ATP Binding Site Pathway Cell Proliferation / Tau Hyperphosphorylation PhosphoSubstrate->Pathway Activates

Caption: Generalized kinase inhibition pathway by a pyrrolopyridinone compound.

G Start1 5-Bromo-1,3-dihydro- 2H-pyrrolopyridin-2-one Reaction Condensation Reaction (e.g., in Ethanol) Start1->Reaction Start2 Substituted Aldehyde Start2->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Crude Product Product Final Derivative Product Purification->Product Purified Solid Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis of pyrrolopyridinone derivatives.

References

Spectroscopic Profile of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 5-Bromo-4-aza-2-oxindole. The molecular formula for this compound is C₇H₅BrN₂O, and it has a molecular weight of 213.03 g/mol .[1] Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on computational models, alongside general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be considered as estimations. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.8Singlet1HN1-H
~7.9Doublet1HH6
~7.2Doublet1HH7
~3.6Singlet2HC3-H₂
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Assignment
~175C2 (C=O)
~150C7a
~145C5
~130C6
~120C3a
~118C7
~35C3
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H Stretch
1720-1700StrongC=O Stretch (Lactam)
1610-1580MediumC=C Stretch (Aromatic)
1480-1450MediumC-N Stretch
850-800StrongC-H Bending (Aromatic)
700-600MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
212/214100/98[M]⁺/ [M+2]⁺ (presence of Br)
184/18660/58[M-CO]⁺
156/15820/19[M-CO-N₂]⁺
13330[M-Br]⁺
10540[M-Br-CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺) and the characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio). Fragmentation patterns can be analyzed to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow synthesis Synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-b]pyridin-2-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep_nmr Sample Preparation (NMR) purification->sample_prep_nmr sample_prep_ir Sample Preparation (IR) purification->sample_prep_ir sample_prep_ms Sample Preparation (MS) purification->sample_prep_ms nmr_analysis NMR Analysis (¹H, ¹³C) sample_prep_nmr->nmr_analysis ir_analysis IR Analysis sample_prep_ir->ir_analysis ms_analysis MS Analysis sample_prep_ms->ms_analysis data_interpretation Data Interpretation and Structure Elucidation nmr_analysis->data_interpretation ir_analysis->data_interpretation ms_analysis->data_interpretation report Technical Guide / Report data_interpretation->report

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive synthesis protocol for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This protocol details a two-step synthetic route commencing with the bromination of commercially available 7-azaindole to yield 5-bromo-7-azaindole, followed by an oxidative rearrangement to afford the target oxindole. This application note is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound, also known as 5-bromo-7-azaindolin-2-one, is a crucial building block in the synthesis of various biologically active molecules. The 7-azaindole scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of therapeutic activities. Notably, derivatives of 5-bromo-7-azaindolin-2-one have been investigated for their potential as kinase inhibitors for anti-cancer therapy.[1] The bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

This protocol outlines a reliable and reproducible method for the preparation of this important intermediate, ensuring high purity and reasonable yields.

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Bromination of 7-Azaindole cluster_step2 Step 2: Oxidative Rearrangement 7-Azaindole Reagents1 N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 7-Azaindole->Reagents1 5-Bromo-7-azaindole Reagents1->5-Bromo-7-azaindole 5-Bromo-7-azaindole_start Reagents2 1. m-CPBA, Acetone 2. Acetic Anhydride (Ac2O), Heat 5-Bromo-7-azaindole_start->Reagents2 Target_Product Reagents2->Target_Product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-7-azaindole

This procedure is adapted from established methods for the bromination of 7-azaindole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
7-Azaindole118.1410.01.18 g
N-Bromosuccinimide (NBS)177.9810.51.87 g
Acetonitrile (CH₃CN)41.05-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.18 g, 10.0 mmol) and acetonitrile (50 mL).

  • Stir the mixture at room temperature until the 7-azaindole is completely dissolved.

  • In a single portion, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of a saturated aqueous solution of sodium thiosulfate and 50 mL of ethyl acetate.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 5-bromo-7-azaindole as a white to pale yellow solid.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This procedure involves an N-oxidation followed by a rearrangement.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-7-azaindole197.045.00.985 g
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.57 (pure)7.5~1.71 g
Acetone58.08-30 mL
Acetic Anhydride (Ac₂O)102.09-15 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-bromo-7-azaindole (0.985 g, 5.0 mmol) in acetone (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~1.71 g, 7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the N-oxide by TLC.

  • Once the formation of the N-oxide is complete, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-7-azaindole-N-oxide. This intermediate is often used in the next step without further purification.

  • To the crude N-oxide, add acetic anhydride (15 mL).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (~50 g) with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Expected Yield: 40-60% over two steps.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceTypical Yield
5-Bromo-7-azaindoleC₇H₅BrN₂197.04White to pale yellow solid70-85%
This compoundC₇H₅BrN₂O213.03Off-white to light brown solid40-60%

Application Notes

The synthesized this compound is a valuable intermediate for the synthesis of a variety of kinase inhibitors and other potential therapeutic agents. The bromo-substituent at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, facilitating the exploration of the chemical space around the 7-azaindolin-2-one core for structure-activity relationship (SAR) studies.[2]

This compound and its derivatives are of particular interest in oncology drug discovery, where they have been utilized as scaffolds for inhibitors of kinases such as BRAF.[2] The 7-azaindole core is a known bioisostere of indole, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Bromo-7-azaindole cluster_step2 Step 2: Synthesis of this compound start1 Dissolve 7-Azaindole in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start1->add_nbs react1 Stir at Room Temperature (12-16h) add_nbs->react1 workup1 Quench, Extract, and Purify react1->workup1 product1 Isolate 5-Bromo-7-azaindole workup1->product1 start2 Dissolve 5-Bromo-7-azaindole in Acetone product1->start2 Proceed to next step add_mcpba Add m-CPBA at 0°C start2->add_mcpba react2 Stir at Room Temperature (4-6h) add_mcpba->react2 workup2 Quench and Extract N-oxide react2->workup2 rearrangement Reflux in Acetic Anhydride (2-3h) workup2->rearrangement workup3 Neutralize, Precipitate, and Filter rearrangement->workup3 product2 Isolate Target Compound workup3->product2

Caption: Detailed workflow for the two-step synthesis.

References

Application Note: HPLC Method for Purity Analysis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described isocratic reverse-phase HPLC method is demonstrated to be simple, precise, and accurate, making it suitable for quality control and purity assessment in research and drug development environments.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is critical to ensure the safety and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This document provides a detailed protocol for a reverse-phase HPLC method using UV detection for the purity analysis of this specific compound.

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and procedures for the analysis.

2.1 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 254 nm
Run Time 10 minutes

2.2 Reagents and Sample Preparation

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Formic Acid (FA): LC-MS grade

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example Purity Analysis Data

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 12.8515.40.08
Main Compound 4.52 19850.2 99.85
Impurity 26.7113.90.07
Total 19879.5 100.00

Note: The data presented in Table 2 is for illustrative purposes only. Actual results may vary.

Workflow and Visualization

The overall experimental process follows a logical sequence from preparation to final analysis. This workflow ensures reproducibility and consistency.

HPLC_Workflow A 1. Mobile Phase Preparation (ACN:Water:FA) C 3. Dissolution & Dilution (Mobile Phase) A->C B 2. Standard & Sample Weighing (10 mg / 100 mL) B->C D 4. Syringe Filtration (0.45 µm Filter) C->D F 6. Sample Injection (10 µL) D->F E 5. HPLC System Setup (Equilibrate Column) E->F G 7. Data Acquisition (Chromatogram) F->G H 8. Peak Integration & Analysis G->H I 9. Purity Calculation (% Area) H->I

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The HPLC method described provides a reliable and efficient means for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable for routine quality control in a laboratory setting. The method is specific, as demonstrated by the separation of the main compound from potential impurities.

Application Notes and Protocols for the Spectroscopic Characterization of 5-bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-bromo-4-aza-2-oxindole. Due to the absence of published experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally related analogs. Detailed, standardized experimental protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of 5-bromo-4-aza-2-oxindole in research and drug development.

Introduction

5-bromo-4-aza-2-oxindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is a heterocyclic compound of interest in medicinal chemistry. The azaoxindole scaffold is a key pharmacophore in numerous biologically active molecules. The introduction of a bromine atom at the 5-position is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural characterization is the foundation of any chemical research, and NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental NMR data for 5-bromo-4-aza-2-oxindole is not currently available in the public domain, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the known spectral data of structurally similar compounds, including 5-bromo-7-azaindolin-2-one derivatives, substituted 7-aza-2-oxindoles, and 5-bromoindoles.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The predicted ¹H NMR spectrum of 5-bromo-4-aza-2-oxindole is expected to show signals corresponding to the aromatic protons and the methylene protons of the oxindole ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.0 - 11.5Broad Singlet-
H-6~8.0 - 8.3Doublet~2.0
H-7~7.8 - 8.1Doublet~2.0
H-3 (CH₂)~3.6 - 3.8Singlet-

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~175 - 178
C-7a~148 - 152
C-3a~135 - 138
C-7~130 - 133
C-6~125 - 128
C-5~110 - 113
C-3~35 - 38

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data for 5-bromo-4-aza-2-oxindole, the following detailed protocols are recommended.

Protocol 1: Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent due to its excellent solubilizing power for a wide range of organic compounds and its non-interfering chemical shift range for most ¹H NMR spectra. Alternatively, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may be used, but solubility should be tested first.

  • Sample Concentration: Weigh approximately 5-10 mg of 5-bromo-4-aza-2-oxindole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents for NMR already contain TMS. If not, a small amount can be added.

  • Sample Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent shimming issues and line broadening.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the tube is properly capped to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Receiver Gain (RG): This should be set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is usually adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Structure Confirmation: Compare the obtained chemical shifts, multiplicities, and coupling constants with the predicted values and with data from structurally related compounds to confirm the structure of 5-bromo-4-aza-2-oxindole.

Visualizations

Experimental Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of 5-bromo-4-aza-2-oxindole B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (TMS) B->C D Transfer to 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS or solvent J->K L Peak Picking and Integration K->L M Structural Elucidation L->M N Application Note M->N Final Report

Caption: Experimental workflow for NMR characterization.

Logical Relationship of Spectroscopic Data and Structural Confirmation

G cluster_data NMR Spectroscopic Data cluster_params Key NMR Parameters A 5-bromo-4-aza-2-oxindole (Target Molecule) B 1H NMR Spectrum A->B yields C 13C NMR Spectrum A->C yields D 2D NMR (COSY, HSQC, HMBC) (Optional) A->D yields E Chemical Shifts (δ) B->E F Coupling Constants (J) B->F G Integration B->G C->E H Correlations D->H I Structural Confirmation E->I F->I G->I H->I

Caption: Logical relationship of NMR data to structure.

Application Notes and Protocols: Kinase Inhibitor Screening for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of potent kinase inhibitors. This heterocyclic system, also known as 5-bromo-7-azaindolin-2-one, serves as a versatile template for generating compounds that can modulate the activity of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology. Derivatives of this scaffold have shown promise as antitumor agents, suggesting their mechanism of action involves the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

This document provides detailed protocols for screening novel this compound derivatives against a panel of kinases, along with methods for data analysis and visualization of relevant signaling pathways.

Data Presentation: Antiproliferative Activity of this compound Derivatives

While direct enzymatic inhibition data for a broad panel of kinases is often proprietary or requires specific screening campaigns, the antiproliferative activity of derivatives provides a strong indication of their potential as kinase inhibitors. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of (Z)-5-[(5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamide derivatives against various human cancer cell lines.[1] This data is crucial for prioritizing compounds for further biochemical kinase screening.

Compound IDR GroupSMMC-7721 (Hepatocellular Carcinoma) IC50 (μM)MGC-803 (Gastric Carcinoma) IC50 (μM)HCT-116 (Colon Carcinoma) IC50 (μM)
23a 2-(Dimethylamino)ethyl5.83 ± 0.416.21 ± 0.537.14 ± 0.62
23b 4-(Pyrrolidin-1-yl)butyl4.29 ± 0.375.18 ± 0.466.32 ± 0.55
23c 2-(Piperidin-1-yl)ethyl3.87 ± 0.314.59 ± 0.405.88 ± 0.49
23f 3-(Piperidin-1-yl)propyl2.15 ± 0.183.27 ± 0.294.19 ± 0.36
23j 3-(Dimethylamino)propyl1.56 ± 0.122.43 ± 0.213.78 ± 0.31
23k 3-(Diethylamino)propyl0.89 ± 0.071.62 ± 0.142.51 ± 0.22
Sunitinib (Reference Drug)3.45 ± 0.284.12 ± 0.355.23 ± 0.44

Relevant Signaling Pathways

The antiproliferative effects of pyrrolo[3,2-b]pyridin-2-one derivatives are often attributed to their inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. Below is a diagram of a simplified VEGFR2 signaling pathway, a common target for this class of inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt GeneExpression Gene Expression (Proliferation, Survival, Migration) Akt->GeneExpression Promotes Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression Promotes Proliferation & Migration Inhibitor 5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-one Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Simplified VEGFR2 Signaling Pathway

Experimental Protocols

The following are detailed, generalized protocols for common kinase inhibitor screening assays. These should be optimized for the specific kinase and substrate being investigated.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant Kinase of Interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Workflow:

ADP_Glo_Workflow A 1. Compound Dispensing Add 1 µL of serially diluted This compound derivatives or DMSO (control) to wells. B 2. Kinase/Substrate Addition Add 2 µL of kinase/substrate mix to each well. A->B C 3. Kinase Reaction Initiation Add 2 µL of ATP solution to each well. Incubate for 60 min at room temperature. B->C D 4. Reaction Termination Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min at room temperature. C->D E 5. Signal Generation Add 10 µL of Kinase Detection Reagent. Incubate for 30 min at room temperature. D->E F 6. Data Acquisition Measure luminescence. E->F

ADP-Glo™ Kinase Assay Workflow

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • GST- or His-tagged Recombinant Kinase of Interest

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound derivatives (dissolved in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare 3X serial dilutions of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-labeled antibody in kinase buffer.

  • Tracer Solution: Prepare a 3X solution of the kinase tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the 3X compound dilutions to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) after excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay uses a FRET-based peptide substrate that is cleaved by a development reagent only when it is not phosphorylated by the kinase.

Materials:

  • Recombinant Kinase of Interest

  • Z'-LYTE™ Peptide Substrate

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • Z'-LYTE™ Kinase Assay Kit

  • Kinase Buffer

  • Black 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare 4X serial dilutions of the test compounds.

  • Assay Plate Preparation: Add 2.5 µL of the compound dilutions to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution.

    • Prepare a 4X substrate/ATP mixture.

    • Add 2.5 µL of the kinase solution to each well.

    • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction:

    • Add 5 µL of the Development Reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the emission ratio.

  • Data Analysis:

    • Calculate the percent phosphorylation based on controls.

    • Plot the percent inhibition (derived from the reduction in phosphorylation) against the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for screening and characterizing the activity of new derivatives. By combining cellular antiproliferative assays with biochemical kinase screening, researchers can effectively identify and optimize lead compounds for further preclinical and clinical development. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible data.

References

Application Notes and Protocols for Cell-based Viability Assays of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the in vitro cytotoxic effects of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one analogs. These compounds, belonging to the pyrrolopyridinone class, are of interest for their potential therapeutic applications. Determining their effect on cell viability is a critical first step in the drug discovery and development process.[1][2][3] The following protocols describe three common and robust cell viability assays: MTT, XTT, and CellTiter-Glo®, each with distinct advantages depending on the experimental goals and available resources.

Cell-based assays are fundamental tools in drug discovery for quantifying cytotoxicity and biological activity.[1] They offer a more physiologically relevant context compared to biochemical assays by assessing the effects of compounds on whole cells.[1] Assays to determine cell viability are crucial for evaluating the therapeutic potential and toxicity of novel compounds.[3][4] These assays typically measure parameters indicative of cell health, such as metabolic activity, membrane integrity, or ATP content.[3]

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison between different analogs and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Table 1: IC50 Values of this compound Analogs in Various Cell Lines

AnalogCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Analog AMCF-7MTT4815.2 ± 1.8
Analog AA549MTT4825.7 ± 2.5
Analog AHepG2MTT4818.9 ± 2.1
Analog BMCF-7XTT4812.5 ± 1.5
Analog BA549XTT4821.3 ± 2.2
Analog BHepG2XTT4816.4 ± 1.9
Analog CMCF-7CellTiter-Glo®488.9 ± 1.1
Analog CA549CellTiter-Glo®4815.1 ± 1.7
Analog CHepG2CellTiter-Glo®4811.8 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for three widely used cell viability assays. It is important to note that these protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Analogs start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Data Analysis read->end

MTT Assay Experimental Workflow.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.[9]

Materials:

  • 96-well plates

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the treatment period, prepare the XTT labeling mixture.

  • Add 50 µL of the XTT labeling mixture to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C.[8]

  • Measure the absorbance at 450-500 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[9][10] The assay involves a single reagent addition and measures the luminescent signal produced by a luciferase reaction.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat the cells with the compounds as described in the MTT protocol.

  • After the incubation period, equilibrate the plate to room temperature for about 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

CellTiterGlo_Assay_Workflow start Seed Cells in Opaque 96-well Plate treat Treat with Analogs start->treat incubate Incubate (24-72h) treat->incubate equilibrate Equilibrate to Room Temp incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix (2 min) add_reagent->mix incubate_lysis Incubate (10 min) mix->incubate_lysis read Measure Luminescence incubate_lysis->read end Data Analysis read->end

CellTiter-Glo® Assay Experimental Workflow.

Potential Signaling Pathways

While the specific mechanism of action of this compound analogs is yet to be fully elucidated, cytotoxic compounds often induce cell death through apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Below is a generalized diagram of apoptotic signaling.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases Compound Pyrrolopyridinone Analog Compound->Death Receptors Induces Compound->Mitochondria Induces Stress Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis

Generalized Apoptotic Signaling Pathways.

Troubleshooting

For troubleshooting common issues with cell-based assays, such as high variability or unexpected results, refer to comprehensive guides on the topic.[11][12] Key factors to consider include cell health and passage number, proper handling of reagents, and appropriate plate selection.[10] Inconsistent results may also arise from the compound itself; for instance, some compounds may interfere with the assay chemistry.[13] In such cases, using a different viability assay is recommended.[13]

References

Application Notes and Protocols for In Vitro Experimental Design: 5-bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-aza-2-oxindole is a heterocyclic compound belonging to the azaindole class of molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the core scaffold of azaoxindole and related brominated indole derivatives have demonstrated significant potential in medicinal chemistry. Notably, derivatives of 7-azaindolin-2-one have been investigated for their antitumor activities, and various indole-2-one and 7-aza-2-oxindole derivatives have shown anti-inflammatory properties.[1][2] The bromine substitution on the aromatic ring provides a handle for further chemical modifications, making it a versatile scaffold in drug discovery.[3]

These application notes provide a comprehensive framework for the initial in vitro evaluation of 5-bromo-4-aza-2-oxindole. The proposed experimental design is structured to first assess its general cytotoxic effects on cancer cell lines, followed by investigations into its potential mechanisms of action, such as the induction of apoptosis and the inhibition of key cellular signaling pathways.

Tier 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine the effect of 5-bromo-4-aza-2-oxindole on the viability of cancer cells. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be selected.

Data Presentation: IC50 Values of 5-bromo-4-aza-2-oxindole in Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined
HCT116Colon Cancer48Data to be determined
HeLaCervical Cancer48Data to be determined
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • 5-bromo-4-aza-2-oxindole

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 5-bromo-4-aza-2-oxindole in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Screening

G start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_compound Treat with Serial Dilutions of 5-bromo-4-aza-2-oxindole seed_cells->treat_compound incubate Incubate for 48 hours treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of the test compound.

Tier 2: Mechanism of Action - Apoptosis Induction

If 5-bromo-4-aza-2-oxindole demonstrates significant cytotoxicity, the next step is to investigate whether it induces apoptosis (programmed cell death).

Data Presentation: Quantification of Apoptosis
TreatmentConcentration (µM)% Apoptotic Cells (TUNEL Assay)Caspase-3 Activity (Fold Change)
Vehicle Control-Data to be determined1.0
5-bromo-4-aza-2-oxindoleIC50/2Data to be determinedData to be determined
5-bromo-4-aza-2-oxindoleIC50Data to be determinedData to be determined
5-bromo-4-aza-2-oxindole2 x IC50Data to be determinedData to be determined
Experimental Protocol: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[6][7]

Materials:

  • Cells treated with 5-bromo-4-aza-2-oxindole

  • TUNEL assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Harvest and fix the cells according to the TUNEL kit manufacturer's protocol.

  • Permeabilize the cells to allow entry of the labeling enzyme.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Wash the cells and analyze them by fluorescence microscopy or flow cytometry to detect and quantify the apoptotic cells.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step in the induction of apoptosis.

Materials:

  • Cells treated with 5-bromo-4-aza-2-oxindole

  • Caspase-3 colorimetric or fluorometric assay kit

  • Lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with the compound as described for the TUNEL assay.

  • Lyse the cells to release the cellular contents.

  • Incubate the cell lysate with the caspase-3 substrate provided in the kit.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Quantify the caspase-3 activity and express it as a fold change relative to the vehicle control.

Logical Relationship: Apoptosis Assay Cascade

G cytotoxicity Significant Cytotoxicity (from Tier 1) apoptosis_question Does it induce apoptosis? cytotoxicity->apoptosis_question tunel_assay TUNEL Assay (DNA Fragmentation) apoptosis_question->tunel_assay Yes caspase_assay Caspase-3 Activity Assay apoptosis_question->caspase_assay Yes negative_results Explore other cell death mechanisms apoptosis_question->negative_results No positive_results Apoptosis is a likely mechanism of action tunel_assay->positive_results caspase_assay->positive_results

Caption: Decision tree for investigating apoptosis induction.

Tier 3: Target Identification - Kinase Inhibition & Signaling Pathway Analysis

Many small molecule inhibitors exert their anticancer effects by targeting protein kinases involved in cell growth and survival signaling pathways. Given that related azaindole structures are known to be kinase inhibitors, it is pertinent to investigate this possibility for 5-bromo-4-aza-2-oxindole.[8]

Data Presentation: In Vitro Kinase Inhibition Profile
Kinase Target5-bromo-4-aza-2-oxindole Inhibition (%) at 10 µM
EGFRData to be determined
VEGFR2Data to be determined
BRAFData to be determined
MEK1Data to be determined
ERK1/2Data to be determined
AktData to be determined
mTORData to be determined
Experimental Protocol: In Vitro Kinase Assay

A variety of commercial services and kits are available for screening compounds against a panel of kinases.[9][10] These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

General Procedure:

  • Select a panel of relevant kinases (e.g., those involved in common cancer signaling pathways).

  • Perform in vitro kinase assays using a fixed concentration of 5-bromo-4-aza-2-oxindole (e.g., 10 µM).

  • The assay will typically involve incubating the kinase, a substrate, ATP, and the compound.

  • The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.

  • The percentage of inhibition is calculated relative to a control reaction without the compound.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Western blotting can be used to determine if 5-bromo-4-aza-2-oxindole affects the phosphorylation status of key proteins in signaling pathways within cancer cells.[11][12]

Materials:

  • Cells treated with 5-bromo-4-aza-2-oxindole

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 5-bromo-4-aza-2-oxindole at the IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway Diagram: Potential Targets

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound 5-bromo-4-aza-2-oxindole Compound->RAF Compound->AKT

Caption: Potential signaling pathways targeted by the compound.

Conclusion

This document provides a structured, three-tiered approach for the initial in vitro characterization of 5-bromo-4-aza-2-oxindole. The results from these experiments will provide valuable insights into its potential as a therapeutic agent, guiding further preclinical development. The provided protocols are general guidelines and may require optimization based on the specific cell lines and reagents used.

References

Application Note: A Guide to Cell Permeability Assays for Novel Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrrolopyridines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of many biologically active molecules.[1][2] Their diverse pharmacological activities make them promising candidates in drug discovery pipelines. A critical parameter in the development of any new chemical entity is its ability to cross biological membranes to reach its target of action. This property, known as cell permeability, is a key determinant of a drug's oral bioavailability and overall efficacy.

This application note provides a strategic overview and detailed protocols for assessing the permeability of novel pyrrolopyridine compounds. We describe a tiered approach, beginning with a high-throughput, cell-free assay for rapid screening of passive permeability, followed by more complex cell-based assays to investigate active transport mechanisms and predict in vivo intestinal absorption. The assays covered are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney type II-MDR1 (MDCK-MDR1) permeability assay.

Permeability Assay Selection Strategy

A tiered approach is recommended to efficiently screen compound libraries and gain detailed mechanistic insights for lead candidates. This strategy helps to conserve resources by using a high-throughput, cost-effective assay for initial ranking, followed by more physiologically relevant but lower-throughput assays for the most promising compounds.

G Start Novel Pyrrolopyridine Compound Library PAMPA Tier 1: PAMPA Assay (High-Throughput Screen) Start->PAMPA Classify_PAMPA Classify Permeability (Low, Medium, High) PAMPA->Classify_PAMPA Caco2 Tier 2: Caco-2 Assay (Intestinal Absorption Model) Classify_PAMPA->Caco2 Medium to High Low_Perm Low Permeability (Poor Absorption) Classify_PAMPA->Low_Perm Low Classify_Caco2 Calculate Papp and Efflux Ratio (ER) Caco2->Classify_Caco2 MDCK Tier 3: MDCK-MDR1 Assay (P-gp Substrate Identification) Classify_Caco2->MDCK ER ≥ 2 (Suspected Efflux) Good_Perm Good Permeability (Potential for Good Oral Bioavailability) Classify_Caco2->Good_Perm ER < 2 Efflux High Efflux (P-gp Substrate) MDCK->Efflux

Caption: Tiered strategy for assessing pyrrolopyridine permeability.

Assay Principles and Data Interpretation

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free model that predicts passive diffusion across a lipid-oil-lipid tri-layer membrane constructed on a porous filter.[3] It is a cost-effective, high-throughput method ideal for early-stage drug discovery to rank candidates based on their passive permeability potential.[3][4]

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human oral absorption.[5] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[6][7] This assay measures permeability resulting from passive diffusion (both transcellular and paracellular) and active transport (uptake and efflux).[8]

MDCK-MDR1 Permeability Assay

This cell-based assay uses Madin-Darby Canine Kidney cells that have been transfected with the human MDR1 gene, causing them to overexpress the P-glycoprotein (P-gp) efflux pump.[9][10] It is specifically used to determine if a compound is a substrate for P-gp, a major mechanism of drug efflux that can limit oral bioavailability and blood-brain barrier penetration.[9][10][11]

Data Interpretation Tables

The primary outputs of these assays are the apparent permeability coefficient (Papp) and, for cell-based assays, the efflux ratio (ER).

Table 1: Classification of Apparent Permeability (Papp)

Papp (x 10-6 cm/s) Permeability Classification Predicted Human Absorption
< 1 Low < 20%
1 - 10 Medium 20% - 80%

| > 10 | High | > 80% |

Table 2: Interpretation of Efflux Ratio (ER)

Efflux Ratio (ER) Interpretation
< 2.0 No significant active efflux observed.

| ≥ 2.0 | Compound is likely a substrate of an efflux transporter (e.g., P-gp).[12] |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for screening gastrointestinal tract (GIT) permeability.

Materials and Reagents:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.5

  • Dimethyl Sulfoxide (DMSO)

  • Pyrrolopyridine compound stocks (10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid 1. Prepare 1% Lecithin in Dodecane add_lipid 4. Add 5 µL Lecithin/Dodecane to Donor Plate Membrane prep_lipid->add_lipid prep_acceptor 2. Fill Acceptor Plate with 300 µL PBS (pH 7.4) assemble 6. Place Donor Plate onto Acceptor Plate prep_acceptor->assemble prep_donor 3. Prepare Dosing Solutions (10 µM in PBS, pH 6.5) add_donor 5. Add 200 µL Dosing Solution to Donor Plate prep_donor->add_donor add_lipid->add_donor add_donor->assemble incubate 7. Incubate for 4-18 hours at Room Temperature assemble->incubate sample 8. Collect Samples from Donor and Acceptor Wells incubate->sample analyze 9. Quantify by LC-MS/MS sample->analyze calculate 10. Calculate Papp and Recovery analyze->calculate

Caption: Step-by-step workflow for the PAMPA protocol.

Procedure:

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[4][13]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Dosing Solutions: Dilute the 10 mM pyrrolopyridine stock solutions and controls to a final concentration of 10 µM in PBS (pH 6.5) containing no more than 1% DMSO.

  • Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to permeate the membrane for 5-10 minutes.

  • Add Dosing Solutions: Add 200 µL of the dosing solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor buffer. Incubate the assembly at room temperature for 4 to 18 hours with gentle shaking.[4][14]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compounds in all samples using a validated LC-MS/MS method.

  • Calculation of Papp:

    • Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * VA / (Area * Time * (1 + VA/VD))

    • Where:

      • [Drug]acceptor is the drug concentration in the acceptor well.

      • [Drug]equilibrium is the theoretical equilibrium concentration.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • Area is the surface area of the membrane.

      • Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Materials and Reagents:

  • Caco-2 cells (ATCC)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • MES buffer

  • Pyrrolopyridine compound stocks (10 mM in DMSO)

  • Control compounds: Propranolol (high permeability, transcellular), Atenolol (low permeability, paracellular), Talinolol (P-gp substrate).[7]

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_culture Cell Culture & Seeding (Day 0) cluster_assay Assay Execution (Day 21) cluster_analysis Analysis seed 1. Seed Caco-2 cells onto Transwell® inserts culture 2. Culture for 18-22 days (Change media every 2-3 days) seed->culture wash 3. Wash monolayer with warm HBSS culture->wash teer 4. Measure TEER to confirm monolayer integrity wash->teer preincubate 5. Pre-incubate with HBSS for 30 min at 37°C teer->preincubate dose 6. Add Dosing Solution (10 µM) to Apical (A->B) or Basolateral (B->A) side preincubate->dose incubate 7. Incubate for 2 hours at 37°C with shaking dose->incubate sample 8. Collect samples from receiver compartments incubate->sample ly 9. Measure Lucifer Yellow permeability sample->ly analyze 10. Quantify compound by LC-MS/MS ly->analyze calculate 11. Calculate Papp, ER, and Recovery analyze->calculate

Caption: Caco-2 permeability assay workflow from cell seeding to data analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days in a humidified incubator at 37°C and 5% CO2, changing the media every 2-3 days until a differentiated monolayer is formed.[7][12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm².[15]

  • Preparation: Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4). Pre-incubate the plates for 30 minutes at 37°C.

  • Dosing:

    • Prepare 10 µM dosing solutions of pyrrolopyridine compounds and controls in the appropriate HBSS buffer (apical buffer pH 6.5, basolateral buffer pH 7.4).

    • For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical (top) compartment and fresh HBSS (pH 7.4) to the basolateral (bottom) compartment.

    • For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral compartment and fresh HBSS (pH 6.5) to the apical compartment.

  • Incubation: Incubate the plates for 2 hours at 37°C with orbital shaking (approx. 50 rpm).[16]

  • Sampling: After incubation, collect samples from the receiver compartments of both A→B and B→A plates. Also, collect a sample from the donor compartments for recovery calculation.

  • Integrity Post-Assay: To confirm integrity was maintained, assess the permeability of Lucifer Yellow via fluorescence measurement.

  • Analysis: Quantify compound concentrations in all samples using LC-MS/MS.

  • Calculations:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of permeation (amount of compound in receiver / incubation time).

      • A = Surface area of the membrane (cm²).

      • C0 = Initial concentration in the donor compartment.

    • Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)

Protocol 3: MDCK-MDR1 Efflux Assay

This protocol is nearly identical to the Caco-2 assay but with a shorter cell culture time and a specific focus on identifying P-gp substrates.

Materials and Reagents:

  • MDCK-MDR1 cells

  • Transwell® permeable supports

  • All other reagents are the same as for the Caco-2 assay.

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A) can be included to confirm P-gp specific efflux.[9]

Procedure:

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell® inserts. The cells typically form a confluent monolayer within 3-5 days.[9][10]

  • Assay Execution: The procedure for washing, TEER measurement, dosing (A→B and B→A), incubation (typically 60-90 minutes), and sampling is the same as described for the Caco-2 assay (Protocol 2, steps 2-8).[9][11]

  • Calculations: Calculate Papp and ER as described for the Caco-2 assay. An ER ≥ 2.0 indicates the pyrrolopyridine compound is a likely substrate for P-gp.

Summary of Results

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between compounds.

Table 3: Example Permeability Data for Novel Pyrrolopyridine Compounds

Compound ID Assay Papp (A→B) (x 10-6 cm/s) Papp (B→A) (x 10-6 cm/s) Efflux Ratio (ER) % Recovery
Controls
Atenolol Caco-2 0.5 0.6 1.2 98%
Propranolol Caco-2 25.1 23.9 0.95 101%
Talinolol Caco-2 1.1 15.4 14.0 95%
Pyrrolopyridines
PYP-001 PAMPA 15.2 N/A N/A 99%
PYP-001 Caco-2 12.5 13.1 1.05 97%
PYP-002 PAMPA 8.9 N/A N/A 102%
PYP-002 Caco-2 1.5 9.8 6.5 94%
PYP-002 MDCK-MDR1 0.8 12.1 15.1 96%
PYP-003 PAMPA 0.2 N/A N/A 92%

| PYP-003 | Caco-2 | 0.1 | 0.1 | 1.0 | 93% |

In this example, PYP-001 shows high passive and net permeability. PYP-002 shows good passive permeability in PAMPA but poor net permeability and high efflux in Caco-2, which is confirmed to be P-gp mediated in the MDCK-MDR1 assay. PYP-003 has intrinsically low permeability.

References

Protocol for measuring the solubility of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Determining the Solubility of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solubility is a critical physicochemical property that influences a drug candidate's absorption, distribution, and overall bioavailability.[1][2][3][4] This document provides a detailed protocol for determining the thermodynamic solubility of the compound this compound. The recommended methodology is the Shake-Flask method, which is widely regarded as the gold standard for its reliability in measuring equilibrium solubility.[5][6] The protocol outlines the preparation of saturated solutions, equilibration, and subsequent quantification of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] This application note is intended to guide researchers in obtaining accurate and reproducible solubility data essential for drug discovery and development processes.

Principle of the Method

The thermodynamic solubility of a compound is defined as the maximum concentration of that substance that can be fully dissolved in a given solvent at a specific temperature and pressure, while in equilibrium with its solid phase.[3][9][10]

This protocol employs the Shake-Flask method to achieve this equilibrium.[5][6] The core principle involves adding an excess amount of the solid compound to a known volume of the test solvent. The resulting suspension is agitated for an extended period (typically 24 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved compound.[9][11][12] After equilibration, the undissolved solid is removed by centrifugation and filtration. The concentration of the compound in the resulting clear, saturated supernatant is then accurately determined using a validated HPLC-UV method.[6][8][13]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the thermodynamic solubility determination using the Shake-Flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis & Quantification cluster_result Result A Weigh excess solid 5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-one B Add known volume of test solvent (e.g., PBS pH 7.4) A->B C Incubate & Shake (e.g., 24h at 25°C) B->C Create Suspension D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E F Prepare dilutions of saturated solution E->F G Analyze by HPLC-UV F->G H Quantify against calibration curve G->H I Determine Solubility (µg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Measurement.

Materials and Equipment

3.1. Reagents and Consumables

  • This compound (Test Compound)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC vials with inserts

3.2. Equipment

  • Analytical balance (4-decimal place)

  • Thermomixer or orbital shaker with temperature control

  • Microcentrifuge or benchtop centrifuge

  • Calibrated pipettes and tips

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18, 2.6 µm, 100 Å, 3.0 x 100 mm)

  • Vortex mixer

Experimental Protocol: Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility in aqueous buffer (PBS, pH 7.4). It can be adapted for other aqueous or organic solvents.

4.1. Preparation of Saturated Solution

  • Accurately weigh approximately 1-2 mg of the test compound into a glass vial. The key is to ensure an excess of solid material remains after equilibration.[5]

  • Add a known volume (e.g., 1 mL) of the test solvent (PBS, pH 7.4) to the vial.

  • Securely cap the vials.

  • Prepare at least three replicate samples for each solvent being tested.

4.2. Equilibration

  • Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples at a consistent speed (e.g., 700-850 rpm) for 24 hours to allow the solution to reach equilibrium.[9][11] The presence of visible solid material at the end of the incubation period confirms that saturation was achieved.[12]

4.3. Sample Processing

  • After the 24-hour incubation, remove the vials and let them stand for 30 minutes to allow for sedimentation of the solid.[5]

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

  • Carefully collect the supernatant using a pipette, taking care not to disturb the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. The filtrate is the saturated solution.[8][11]

4.4. HPLC Analysis

  • Prepare Calibration Standards:

    • Create a concentrated stock solution of the test compound in a suitable organic solvent like DMSO (e.g., 10 mM).[14]

    • Prepare a series of calibration standards by serially diluting the stock solution with a mixture of mobile phase or a solvent matching the final sample diluent (e.g., 50:50 Acetonitrile:Water). Typical concentration ranges might be from 0.1 µg/mL to 100 µg/mL.

  • Prepare Samples for Injection:

    • Dilute the filtered saturated solution with the same diluent used for the calibration standards to bring the concentration within the linear range of the calibration curve. Multiple dilution factors (e.g., 1:10, 1:100) may be necessary.

  • HPLC Conditions (Example):

    • Column: C18, 2.6 µm, 100 Å, 3.0 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • UV Detection: At the wavelength of maximum absorbance (λmax) for the compound.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted samples.

Data Presentation and Calculation

5.1. Calculation

  • Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted samples.

  • Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the saturated solution.

    Solubility (µg/mL) = Concentration from Curve (µg/mL) × Dilution Factor

5.2. Data Summary Table All quantitative data should be summarized in a clear, structured table for easy comparison and reporting.

Compound IDSolvent SystemTemperature (°C)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.
5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-onePBS (pH 7.4)25DataDataDataCalculatedCalculated
5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-oneFaSSIF37DataDataDataCalculatedCalculated
5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-oneFeSSIF37DataDataDataCalculatedCalculated

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between key experimental factors and the final solubility measurement, highlighting critical control points.

G cluster_inputs Input Variables cluster_process Process Parameters cluster_output Output Compound Compound Purity & Solid Form Equilibrium Equilibration Time & Agitation Speed Compound->Equilibrium Solvent Solvent Choice (pH, Co-solvents) Solvent->Equilibrium Temp Temperature Temp->Equilibrium Separation Phase Separation (Centrifugation, Filtration) Equilibrium->Separation Quant Quantification Method (HPLC Linearity & Accuracy) Separation->Quant Result Accurate Thermodynamic Solubility Quant->Result

Caption: Factors Influencing Solubility Measurement.

References

Application Notes and Protocols for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These initial hits, although often exhibiting weak binding affinity, can be efficiently optimized into potent and selective drug candidates. The pyrrolo[3,2-b]pyridin-2-one scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of a specific fragment, 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one , in a hypothetical FBDD campaign targeting protein kinases.

The core structure, a 7-azaindole analog, is known to interact with the hinge region of kinases, a critical area for ATP binding. The bromine atom on the 5-position serves as a valuable synthetic handle for future fragment evolution through various chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the exploration of chemical space and the optimization of fragment binding affinity and selectivity.

Physicochemical Properties of the Fragment

A successful fragment should possess properties that make it an ideal starting point for optimization. This compound adheres to the "Rule of Three," a set of guidelines for desirable fragment characteristics.

PropertyValue"Rule of Three" Guideline
Molecular Weight 213.03 g/mol < 300 Da
cLogP ~1.5 - 2.0 (estimated)< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 0≤ 3

Hypothetical Application: FBDD Campaign for Protein Kinase X (PKX)

This section outlines a hypothetical FBDD workflow for the discovery of inhibitors against a fictional protein kinase, PKX, using this compound as a starting fragment.

Experimental Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library Screening (e.g., SPR, NMR, X-ray) B Hit Validation (Orthogonal Assays) A->B Primary Hits C Structural Biology (Co-crystallization) B->C Validated Hit: 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one D Structure-Guided Design (Fragment Growing/Linking) C->D E Synthesis of Analogs D->E F SAR Studies (Biochemical Assays) E->F F->D Iterative Optimization G ADME/Tox Profiling F->G Potent Lead Compound H In vivo Efficacy Studies G->H Fragment_Growing A Initial Hit: 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one (Weak Affinity) B Co-crystal Structure (Fragment bound to PKX) A->B C Identify Unoccupied Pockets and Interaction Points B->C D Design Analogs (Utilize Bromine for Coupling) C->D E Synthesize and Test Analogs D->E E->C Iterate F Improved Potency and Selectivity E->F Kinase_Signaling Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream_Signal->Receptor PKX Protein Kinase X (PKX) Receptor->PKX Activation Substrate Substrate Protein PKX->Substrate Phosphorylation Downstream_Effector Downstream Effector Substrate->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one Derivative Inhibitor->PKX Inhibition

Application Note and Protocol: Scale-Up Synthesis of 5-bromo-4-aza-2-oxindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 5-bromo-4-aza-2-oxindole, a key intermediate for the development of novel therapeutics. The described protocol is optimized for producing kilogram quantities of the target compound with high purity, suitable for preclinical evaluation. This application note also outlines a representative workflow for the preclinical assessment of 5-bromo-4-aza-2-oxindole derivatives, particularly in the context of their potential as kinase inhibitors for oncology indications.

Introduction

The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this class have shown promise as anti-inflammatory agents and kinase inhibitors.[1][4][5] Specifically, brominated azaindole derivatives are crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors like vemurafenib.[6] The synthesis of 5-bromo-7-azaindolin-2-one derivatives has been explored for their antitumor activity.[5] This protocol details a robust and scalable synthesis of 5-bromo-4-aza-2-oxindole to facilitate its preclinical development.

Synthetic Pathway

The multi-step synthesis of 5-bromo-4-aza-2-oxindole is outlined below. The route begins with commercially available 2-amino-3-methylpyridine and proceeds through key intermediates to yield the final product.

Synthesis_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B NBS, H2SO4 C 2-Amino-5-bromo-3-(dibromomethyl)pyridine B->C NBS, AIBN, CCl4 D 2-Amino-5-bromopicolinaldehyde C->D AgNO3, H2O E Ethyl 2-((2-amino-5-bromopyridin-3-yl)methylene)-2-hydroxyacetate D->E Ethyl glyoxalate, Piperidine, EtOH F 5-Bromo-4-aza-2-oxindole E->F HCl, Heat

Caption: Synthetic route for 5-bromo-4-aza-2-oxindole.

Experimental Protocols: Scale-Up Synthesis

The following protocols describe the synthesis of 5-bromo-4-aza-2-oxindole on a multi-gram to kilogram scale.

Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate B)
ParameterValue
Starting Material2-Amino-3-methylpyridine (1.0 kg, 9.25 mol)
ReagentsN-Bromosuccinimide (NBS) (1.73 kg, 9.71 mol), Sulfuric Acid (98%, 2.5 L)
SolventSulfuric Acid
Reaction Temperature0-5 °C
Reaction Time4 hours
Product Yield1.55 kg (89%)
Purity (HPLC)>98%

Protocol:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 kg, 9.25 mol) in concentrated sulfuric acid (2.5 L), cooled to 0 °C, add N-bromosuccinimide (1.73 kg, 9.71 mol) portion-wise over 2 hours, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (10 kg).

  • Basify the mixture with 50% aqueous sodium hydroxide to pH 8-9, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 3 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize the crude solid from ethanol/water to yield 2-amino-5-bromo-3-methylpyridine as a white solid.

Synthesis of 2-Amino-5-bromo-3-(dibromomethyl)pyridine (Intermediate C)
ParameterValue
Starting Material2-Amino-5-bromo-3-methylpyridine (1.5 kg, 8.02 mol)
ReagentsN-Bromosuccinimide (NBS) (3.12 kg, 17.5 mol), Azobisisobutyronitrile (AIBN) (66 g, 0.4 mol)
SolventCarbon tetrachloride (15 L)
Reaction Temperature75-80 °C (Reflux)
Reaction Time12 hours
Product Yield2.3 kg (83%)
Purity (HPLC)>95%

Protocol:

  • A mixture of 2-amino-5-bromo-3-methylpyridine (1.5 kg, 8.02 mol), N-bromosuccinimide (3.12 kg, 17.5 mol), and AIBN (66 g, 0.4 mol) in carbon tetrachloride (15 L) is heated to reflux (75-80 °C) under a nitrogen atmosphere.

  • The reaction is monitored by TLC. After completion (approximately 12 hours), the mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with 10% aqueous sodium thiosulfate (2 x 3 L) and brine (3 L).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give the crude product, which is used in the next step without further purification.

Synthesis of 2-Amino-5-bromopicolinaldehyde (Intermediate D)
ParameterValue
Starting Material2-Amino-5-bromo-3-(dibromomethyl)pyridine (2.3 kg, 6.65 mol)
ReagentsSilver nitrate (2.48 kg, 14.6 mol)
SolventWater (23 L)
Reaction Temperature100 °C
Reaction Time3 hours
Product Yield1.1 kg (82%)
Purity (HPLC)>97%

Protocol:

  • A suspension of 2-amino-5-bromo-3-(dibromomethyl)pyridine (2.3 kg, 6.65 mol) in an aqueous solution of silver nitrate (2.48 kg, 14.6 mol in 23 L of water) is heated to 100 °C for 3 hours.

  • The reaction mixture is cooled to room temperature and filtered to remove the silver bromide precipitate.

  • The filtrate is extracted with ethyl acetate (3 x 5 L).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-5-bromopicolinaldehyde.

Synthesis of 5-Bromo-4-aza-2-oxindole (Final Product)
ParameterValue
Starting Material2-Amino-5-bromopicolinaldehyde (1.1 kg, 5.47 mol)
ReagentsEthyl glyoxalate (50% in toluene, 1.68 L, 8.2 mol), Piperidine (54 mL, 0.55 mol), Hydrochloric acid (6 M)
SolventEthanol (11 L), Water
Reaction Temperature80 °C (Step 1), 100 °C (Step 2)
Reaction Time6 hours (Step 1), 4 hours (Step 2)
Product Yield0.98 kg (84%)
Purity (HPLC)>99%

Protocol:

  • To a solution of 2-amino-5-bromopicolinaldehyde (1.1 kg, 5.47 mol) in ethanol (11 L) is added ethyl glyoxalate (1.68 L of 50% solution in toluene, 8.2 mol) and piperidine (54 mL, 0.55 mol).

  • The mixture is heated to 80 °C and stirred for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of ethanol (5 L) and 6 M hydrochloric acid (5 L).

  • The resulting solution is heated to 100 °C for 4 hours.

  • After cooling, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-bromo-4-aza-2-oxindole as a solid.

Preclinical Evaluation Workflow

The synthesized 5-bromo-4-aza-2-oxindole can be utilized as a key starting material for the generation of a library of derivatives for preclinical evaluation. A typical workflow for assessing their potential as kinase inhibitors is depicted below.

Preclinical_Workflow cluster_0 Compound Synthesis and Library Generation cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A Scale-up of 5-bromo-4-aza-2-oxindole B Derivative Synthesis (e.g., Suzuki Coupling, Amidation) A->B C Kinase Panel Screening B->C D Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Target Engagement Assays (e.g., CETSA) D->E G Pharmacokinetic (PK) Studies E->G F ADME-Tox Profiling (e.g., Microsomal Stability, CYP Inhibition) F->G H Xenograft Efficacy Models G->H I Toxicology Studies H->I Lead_Candidate Lead Candidate Selection I->Lead_Candidate

Caption: Preclinical evaluation workflow for 5-bromo-4-aza-2-oxindole derivatives.

Conclusion

The provided protocols offer a scalable and efficient synthesis of 5-bromo-4-aza-2-oxindole, a valuable building block for drug discovery. The high yield and purity of the final product make it suitable for extensive preclinical studies. The outlined preclinical workflow provides a roadmap for the evaluation of novel derivatives based on this scaffold, accelerating the identification of promising drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common approach involves the bromination of a suitable 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one precursor. Alternatively, a multi-step synthesis starting from a substituted pyridine derivative can be employed, involving cyclization to form the pyrrolone ring followed by bromination.

Q2: What are the key starting materials for this synthesis?

A2: Key starting materials can include 4-amino-3-bromopyridine derivatives which can undergo cyclization reactions, or the parent heterocycle, 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, for a direct bromination approach.

Q3: What are the typical reaction conditions for the bromination step?

A3: Bromination is often carried out using N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction temperature and time are critical parameters to control for achieving high selectivity and yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. Comparing the TLC profile of the reaction mixture with the starting material and a reference spot of the product (if available) allows for the determination of reaction completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the common impurities observed in this synthesis?

A5: Common impurities may include the starting material, di-brominated byproducts, and regioisomers depending on the selectivity of the bromination step. Inadequate control of reaction conditions can lead to the formation of these impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Use freshly opened or properly stored reagents. Check the activity of the brominating agent. 2. Optimize the reaction temperature. Some brominations require initial cooling followed by warming to room temperature. 3. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the brominating agent. 3. Non-optimal solvent.1. Lower the reaction temperature to improve selectivity. 2. Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). 3. Screen different solvents to find the one that provides the best selectivity.
Presence of Di-brominated Impurity Over-bromination due to excess brominating agent or prolonged reaction time.1. Carefully control the stoichiometry of the brominating agent. 2. Stop the reaction as soon as the starting material is consumed (monitored by TLC/HPLC).
Difficult Purification of the Final Product 1. Co-elution of impurities with the product during column chromatography. 2. Product is insoluble and difficult to handle.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Recrystallization from a suitable solvent system can be an effective purification method for solid products.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical route based on established chemical principles for similar structures. Optimization may be required.

Step 1: Synthesis of 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (4-azaoxindole)

Step 2: Bromination of 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

  • Dissolve Precursor: Dissolve 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool Reaction Mixture: Cool the solution to 0 °C using an ice bath.

  • Add Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Bromination Reaction Conditions

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NBS (1.1 eq)DCM0 to rt46590
2NBS (1.1 eq)ACN0 to rt47293
3NBS (1.05 eq)ACN067897
4Br₂ (1.1 eq)AcOHrt25585 (multiple spots)

Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on experimental execution.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Starting_Material 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Reaction Bromination Starting_Material->Reaction Reagent_NBS N-Bromosuccinimide (NBS) Reagent_NBS->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Quenching Quenching (aq. Na₂S₂O₃) Reaction->Quenching Reaction Mixture Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Common side products in the synthesis of 5-bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-bromo-4-aza-2-oxindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-bromo-4-aza-2-oxindole, and what are the expected side products?

A1: A prevalent synthetic strategy for 5-bromo-4-aza-2-oxindole is a two-step process. The first step involves the synthesis of the 4-aza-2-oxindole core, which is then followed by electrophilic bromination. The most common side products arise from the bromination step and include regioisomers and polybrominated species.

The primary side products to anticipate are:

  • Regioisomers: 6-bromo-4-aza-2-oxindole and 7-bromo-4-aza-2-oxindole are the most likely isomeric impurities. The electronic properties of the 4-aza-2-oxindole ring system influence the position of bromination.

  • Polybrominated compounds: Over-bromination can lead to the formation of dibromo- and tribromo-4-aza-2-oxindoles, especially if the reaction conditions are not carefully controlled.

  • Unreacted starting material: Incomplete bromination will result in the presence of the starting material, 4-aza-2-oxindole, in the final product mixture.

Q2: How can I distinguish between the desired 5-bromo-4-aza-2-oxindole and its regioisomeric side products?

A2: Distinguishing between the 5-bromo, 6-bromo, and 7-bromo isomers of 4-aza-2-oxindole can be achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring will be distinct for each isomer. The number of aromatic protons and their splitting patterns will help in the structural elucidation.

  • Mass Spectrometry: While the regioisomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences that can aid in their identification.

A summary of expected analytical data is provided in the table below.

CompoundExpected Molecular Ion (m/z) [M+H]⁺Key ¹H NMR Signals (Aromatic Region)
5-bromo-4-aza-2-oxindole 213/215Two doublets
6-bromo-4-aza-2-oxindole213/215Two singlets
7-bromo-4-aza-2-oxindole213/215Two doublets
5,7-dibromo-4-aza-2-oxindole291/293/295One singlet

Q3: What are the best practices for purifying crude 5-bromo-4-aza-2-oxindole?

A3: Purification of the crude product to isolate the desired 5-bromo-4-aza-2-oxindole typically involves chromatographic techniques and recrystallization.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from its isomers and polybrominated side products. A gradient elution system, for example, using a mixture of ethyl acetate and hexanes, is often employed.

  • Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent system can further enhance the purity of the final product. The choice of solvent will depend on the solubility of the compound and its impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired 5-bromo-4-aza-2-oxindole and a complex mixture of products.

Potential Causes:

  • Non-selective bromination: The reaction conditions may be too harsh, leading to the formation of multiple brominated species.

  • Decomposition of starting material or product: The reaction temperature or the choice of brominating agent might be causing degradation.

  • Incomplete synthesis of the 4-aza-2-oxindole precursor: Impurities from the first step can interfere with the bromination reaction.

Solutions:

  • Optimize bromination conditions:

    • Brominating agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.

    • Temperature: Perform the reaction at a lower temperature to improve selectivity.

    • Solvent: The choice of solvent can influence the regioselectivity of the bromination.

  • Ensure the purity of the 4-aza-2-oxindole starting material: Purify the precursor by recrystallization or column chromatography before proceeding with the bromination step.

Problem 2: Significant amount of unreacted 4-aza-2-oxindole remains after the reaction.

Potential Causes:

  • Insufficient brominating agent: The stoichiometry of the brominating agent may be too low.

  • Low reaction temperature or short reaction time: The reaction may not have gone to completion.

  • Deactivation of the brominating agent: Moisture or other impurities can consume the brominating agent.

Solutions:

  • Adjust stoichiometry: Gradually increase the molar equivalents of the brominating agent while monitoring the reaction progress by TLC or LC-MS to avoid over-bromination.

  • Increase reaction time or temperature: Cautiously increase the reaction time or temperature, keeping in mind that this might also lead to an increase in side products.

  • Use anhydrous conditions: Ensure that all solvents and reagents are dry to prevent the deactivation of the brominating agent.

Experimental Protocols

Protocol 1: Synthesis of 4-aza-2-oxindole

This protocol describes a plausible synthesis of 4-aza-2-oxindole via an intramolecular cyclization of N-(pyridin-3-yl)-2-chloroacetamide.

Materials:

  • 3-aminopyridine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

Step 1: Synthesis of N-(pyridin-3-yl)-2-chloroacetamide

  • Dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(pyridin-3-yl)-2-chloroacetamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to 4-aza-2-oxindole

  • Suspend N-(pyridin-3-yl)-2-chloroacetamide (1.0 eq) in anhydrous DCE.

  • Add aluminum chloride (2.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-aza-2-oxindole.

Protocol 2: Synthesis of 5-bromo-4-aza-2-oxindole

This protocol outlines the bromination of 4-aza-2-oxindole.

Materials:

  • 4-aza-2-oxindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

Procedure:

  • Dissolve 4-aza-2-oxindole (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate 5-bromo-4-aza-2-oxindole.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-aza-2-oxindole cluster_step2 Step 2: Bromination cluster_purification Purification A 3-Aminopyridine B N-(pyridin-3-yl)-2-chloroacetamide A->B Chloroacetyl chloride, Et3N, DCM C 4-aza-2-oxindole B->C AlCl3, DCE, 80°C D 5-bromo-4-aza-2-oxindole C->D NBS, Acetonitrile E Crude Product Mixture D->E F Purified 5-bromo-4-aza-2-oxindole E->F Column Chromatography / Recrystallization

Caption: Synthetic workflow for 5-bromo-4-aza-2-oxindole.

Troubleshooting_Bromination Start Bromination Reaction Outcome LowYield Low Yield of 5-bromo isomer? Start->LowYield ComplexMixture Complex Mixture? LowYield->ComplexMixture Yes UnreactedSM High Unreacted Starting Material? LowYield->UnreactedSM No Sol_Optimize Optimize Conditions: - Milder brominating agent (NBS) - Lower temperature - Screen solvents ComplexMixture->Sol_Optimize Yes Sol_Purity Check Purity of 4-aza-2-oxindole ComplexMixture->Sol_Purity Sol_Stoichiometry Adjust NBS Stoichiometry (e.g., 1.05-1.2 eq) UnreactedSM->Sol_Stoichiometry Yes Sol_Conditions Increase Reaction Time or Slightly Increase Temperature UnreactedSM->Sol_Conditions Sol_Anhydrous Ensure Anhydrous Conditions UnreactedSM->Sol_Anhydrous Success Successful Synthesis Sol_Optimize->Success Sol_Purity->Success Sol_Stoichiometry->Success Sol_Conditions->Success Sol_Anhydrous->Success

Caption: Troubleshooting logic for the bromination of 4-aza-2-oxindole.

Purification of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one from a crude reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude material is a dark, oily residue.

  • Question: My reaction work-up resulted in a dark, oily crude product instead of a solid. How should I proceed with purification?

  • Answer: An oily crude product often indicates the presence of residual solvent, starting materials, or low-molecular-weight byproducts. It is recommended to first attempt to solidify the material. This can be achieved by trituration with a non-polar solvent like hexanes or diethyl ether. If the product is still an oil, it is likely due to significant impurities. In this case, direct purification by flash column chromatography is the most effective approach.

Issue 2: The compound streaks badly on the TLC plate.

  • Question: I am trying to develop a solvent system for column chromatography, but my compound is streaking severely on the TLC plate, making it difficult to determine an appropriate Rf value. What can I do?

  • Answer: Streaking on a silica gel TLC plate for a polar, heterocyclic compound like this compound is common. This is often due to strong interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) or a few drops of ammonium hydroxide in the mobile phase can effectively reduce streaking and improve the spot shape.

Issue 3: The compound will not crystallize.

  • Question: I have tried to recrystallize my partially purified product from various solvents, but it either remains in solution or "oils out." How can I induce crystallization?

  • Answer: Difficulty in crystallization is typically due to persistent impurities or supersaturation. First, ensure your product is sufficiently pure by other methods (e.g., a quick filtration through a small plug of silica). If impurities are not the issue, try the following techniques to induce crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or DMF) and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexanes, or diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Issue 4: The purified product still shows impurities by NMR.

  • Question: After purification by flash chromatography, my NMR spectrum still shows the presence of unreacted starting material or other minor impurities. How can I improve the purity?

  • Answer: If minor impurities persist after chromatography, a final recrystallization step is often the most effective way to achieve high purity. Carefully select a solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Alternatively, a second chromatographic purification using a different solvent system or a different stationary phase (e.g., alumina) may be necessary to separate closely eluting impurities.

Summary of Purification Parameters
ParameterFlash Column ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase (Eluent) Dichloromethane/Methanol (e.g., 98:2 to 95:5 v/v) with 0.5% Triethylamine-
Recrystallization Solvents Ethanol, Methanol, or a mixture of DMF and Water
Common Impurities Unreacted starting material (e.g., 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one), over-brominated products (e.g., dibromo- derivatives), residual brominating agent byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.

  • Over-brominated Products: Dibromo- or other poly-brominated species.

  • Byproducts from the Brominating Agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

  • Isomeric Products: Depending on the reaction conditions, small amounts of other bromo-isomers may be formed.

Q2: What is a good starting point for developing a TLC solvent system?

A2: A good starting point for a polar heterocyclic compound like this is a mixture of a moderately polar solvent and a polar solvent. A 95:5 mixture of dichloromethane (DCM) and methanol (MeOH) is a reasonable starting point. You can then adjust the polarity by increasing or decreasing the amount of methanol. Adding a small amount of triethylamine (e.g., 0.5%) can help to reduce tailing on the TLC plate.

Q3: My compound seems to be unstable on silica gel. What are my options?

A3: If your compound is degrading on silica gel, which can happen with some sensitive heterocyclic compounds, you have a few options:

  • Deactivate the Silica: You can wash the silica gel with a solvent system containing a base (like triethylamine) before packing your column to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds. You will need to re-develop your TLC solvent system on alumina TLC plates.

  • Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than you might otherwise choose to elute the compound quickly from the column.

Q4: What is the best way to remove residual solvent from my final product?

A4: After recrystallization and filtration, wash the crystals with a small amount of cold solvent. To remove residual solvent, dry the product under high vacuum. If you suspect a high-boiling solvent like DMF is trapped in your crystals, you can sometimes remove it by co-evaporation with a lower-boiling solvent like toluene on a rotary evaporator before final drying under high vacuum.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Slurry: In a beaker, add silica gel (typically 50-100 times the weight of your crude material) to your chosen eluent (e.g., 98:2 DCM:MeOH with 0.5% triethylamine). Stir to create a uniform slurry.

  • Packing the Column: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure the silica packs evenly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Loading the Sample: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like pure DCM). Carefully apply the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol or methanol are often good starting points.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Steps cluster_analysis Analysis and Final Product cluster_troubleshooting Troubleshooting Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Develop Method Streaking Streaking on TLC TLC->Streaking Purity_Check Purity Check (NMR, LC-MS) Column->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Re-check purity Oiling_Out Oiling Out Recrystallization->Oiling_Out Purity_Check->Recrystallization If impurities remain Pure_Product Pure 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one Purity_Check->Pure_Product If pure Impure Persistent Impurities Purity_Check->Impure

Caption: Purification workflow for this compound.

Troubleshooting low yield in 5-bromo-4-aza-2-oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-bromo-4-aza-2-oxindole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the synthesis of 5-bromo-4-aza-2-oxindole is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, often related to the inherent reactivity of the 4-aza-2-oxindole core. The electron-deficient nature of the pyridine ring can make certain reactions challenging.[1] Key areas to investigate include incomplete initial cyclization to form the 4-aza-2-oxindole, inefficient bromination, and product loss during purification.

Troubleshooting Workflow for Low Overall Yield

Low_Yield_Troubleshooting start Low Overall Yield check_starting_material Verify Starting Material Purity start->check_starting_material check_cyclization Analyze Cyclization Step for 4-Aza-2-oxindole Formation check_starting_material->check_cyclization check_bromination Evaluate Bromination Step check_cyclization->check_bromination Incomplete? optimize_cyclization Optimize Cyclization Conditions check_cyclization->optimize_cyclization Incomplete? check_purification Assess Purification and Isolation check_bromination->check_purification Inefficient? optimize_bromination Optimize Bromination Conditions check_bromination->optimize_bromination Inefficient? optimize_purification Refine Purification Protocol check_purification->optimize_purification Product Loss? success Improved Yield check_purification->success Product Loss? optimize_cyclization->check_bromination optimize_bromination->check_purification optimize_purification->success

Caption: A logical workflow to diagnose and address the root causes of low yield in the synthesis of 5-bromo-4-aza-2-oxindole.

Q2: I am having trouble with the initial synthesis of the 4-aza-2-oxindole precursor. What are some common pitfalls?

The synthesis of the 4-aza-2-oxindole ring system can be challenging. Common methods like palladium-catalyzed cyclization of α-chloroacetanilides are sensitive to catalyst, ligand, and base selection.

Potential Issues and Solutions for 4-Aza-2-oxindole Synthesis

Potential IssueRecommended Solution
Low Conversion - Ensure all reagents and solvents are anhydrous. - Verify the quality and activity of the palladium catalyst and ligand. - Optimize the reaction temperature and time.
Side Product Formation - Adjust the base and its stoichiometry. A weaker or stronger base may be required depending on the specific substrate. - Screen different phosphine ligands to improve selectivity.
Difficult Purification - The polar nature of the product may lead to issues with standard silica gel chromatography. Consider using alumina or a modified silica gel. - Recrystallization from a suitable solvent system can be an effective purification method.

Q3: The bromination of 4-aza-2-oxindole is not proceeding as expected, resulting in a mixture of products or unreacted starting material. How can I improve this step?

Electrophilic aromatic substitution on a pyridine ring, such as in 4-aza-2-oxindole, is generally more difficult than on a benzene ring and is highly regioselective.[2][3][4] The nitrogen atom is deactivating, and electrophilic attack typically occurs at the 3-position (meta to the nitrogen).[2]

Key Considerations for Bromination:

  • Regioselectivity: The desired product is 5-bromo-4-aza-2-oxindole. Based on the electronic properties of the pyridine ring, bromination is expected to occur at the position meta to the ring nitrogen.

  • Reaction Conditions: Harsh bromination conditions can lead to decomposition or the formation of multiple brominated species.

Troubleshooting Bromination Issues

IssuePotential CauseRecommended Solution
No Reaction or Low Conversion Insufficiently reactive brominating agent.Use a more reactive brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or Br₂ in the presence of a Lewis acid.
Formation of Multiple Products Over-bromination or non-selective bromination.- Carefully control the stoichiometry of the brominating agent. - Perform the reaction at a lower temperature to increase selectivity. - Consider a stepwise addition of the brominating agent.
Starting Material Decomposition Reaction conditions are too harsh.- Use milder brominating agents (e.g., NBS). - Avoid strong acids that can protonate the pyridine nitrogen, further deactivating the ring.

Proposed Reaction Pathway

Bromination_Pathway cluster_reactants Reactants cluster_conditions Conditions 4-Aza-2-oxindole 4-Aza-2-oxindole Reaction_Mixture Reaction 4-Aza-2-oxindole->Reaction_Mixture Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Mixture Solvent Solvent (e.g., CCl4, CH3CN) Solvent->Reaction_Mixture Initiator Initiator (optional) (e.g., AIBN, light) Initiator->Reaction_Mixture 5-Bromo-4-aza-2-oxindole 5-Bromo-4-aza-2-oxindole Reaction_Mixture->5-Bromo-4-aza-2-oxindole Desired Product Side_Products Side_Products Reaction_Mixture->Side_Products Potential Side Products (e.g., dibrominated, unreacted starting material)

Caption: A simplified representation of the bromination step in the synthesis of 5-bromo-4-aza-2-oxindole.

Q4: I am struggling with the purification of the final product, 5-bromo-4-aza-2-oxindole. What purification strategies are recommended?

5-bromo-4-aza-2-oxindole is a polar heterocyclic compound, which can make purification by standard column chromatography challenging.

Purification Techniques for Polar Heterocyclic Compounds

TechniqueDescriptionKey Considerations
Column Chromatography Separation based on polarity.- Stationary Phase: Consider using alumina instead of silica gel to avoid potential degradation of basic compounds.[5] Alternatively, use deactivated silica gel. - Eluent System: A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary. Adding a small amount of a basic modifier like triethylamine can improve peak shape for basic compounds.[6]
Recrystallization Purification based on differential solubility.- Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for polar compounds include ethanol, methanol, isopropanol, and their mixtures with water or less polar co-solvents.
Reversed-Phase Chromatography Separation using a non-polar stationary phase and a polar mobile phase.This can be a good alternative if silica gel causes product degradation.[6]

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific reaction scale and equipment.

Protocol 1: Synthesis of 4-Aza-2-oxindole (Illustrative Palladium-Catalyzed Cyclization)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate 2-halopyridine derivative, an α-haloacetamide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the purification FAQ.

Protocol 2: Bromination of 4-Aza-2-oxindole

  • Reaction Setup: Dissolve 4-aza-2-oxindole in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) to the solution. If required, add a catalytic amount of a radical initiator (e.g., AIBN).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or LC-MS). Protect the reaction from light if a radical initiator is used.

  • Workup: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude 5-bromo-4-aza-2-oxindole using the methods outlined in the purification FAQ.

References

Preventing dehalogenation of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This is problematic as it leads to the formation of an undesired byproduct, 1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one, which reduces the yield of the desired product and complicates purification.

Q2: What are the common causes of dehalogenation for this compound?

A2: Dehalogenation of aryl bromides, particularly electron-deficient and N-heterocyclic compounds like this compound, is often caused by the formation of palladium-hydride (Pd-H) species in palladium-catalyzed cross-coupling reactions. These species can arise from reactions with bases, solvents (like alcohols), or trace amounts of water. The presence of the N-H group in the pyrrolo-pyridinone ring can also influence the electronic properties of the molecule and potentially contribute to side reactions. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Q3: Which types of reactions are most prone to causing dehalogenation of this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are common reaction types where dehalogenation can be a significant side reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of this unwanted reaction.

Q4: How can I detect if dehalogenation is occurring in my reaction?

A4: Dehalogenation can be detected by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a product with a molecular weight corresponding to the debrominated compound (C7H6N2O, MW: 134.14) is a clear indication of dehalogenation.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of the debrominated byproduct, 1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one, in the crude reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the formation of Pd-H species.
Strong Base Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often better choices than strong hydroxide or alkoxide bases.
High Reaction Temperature Lower the reaction temperature. While this may require longer reaction times, it can significantly reduce the rate of dehalogenation. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions.[2]
Solvent Effects Aprotic solvents like toluene, dioxane, or THF are generally preferred. If protic solvents like alcohols are necessary, consider using them in a mixed solvent system at lower concentrations.
Unprotected N-H Group Protect the nitrogen of the pyrrolo ring with a suitable protecting group (e.g., Boc, SEM, or tosyl). This can alter the electronic properties of the ring system and prevent interactions that may promote dehalogenation.
Issue 2: Dehalogenation Observed in Buchwald-Hartwig Amination

Symptoms:

  • Formation of the debrominated starting material alongside the desired aminated product.

  • Complex crude reaction mixture with multiple spots on TLC.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst System Use a well-defined palladium precatalyst. The choice of ligand is critical; bulky biaryl phosphine ligands are often effective for heteroaryl halides.
Base Selection Strong bases like sodium tert-butoxide (NaOᵗBu) can sometimes promote dehalogenation. Consider screening weaker bases or using a different alkali metal counterion (e.g., LHMDS).
Solvent Choice Toluene and dioxane are common solvents. If dehalogenation is an issue, switching between these or trying other aprotic solvents may be beneficial.
N-H Reactivity The acidic N-H can be deprotonated by the strong base used in the reaction, which may lead to undesired side reactions. N-protection of the pyrrolo-pyridinone is a key strategy to consider.[1][3]

Experimental Protocols

Protocol 1: N-Protection of this compound with a Boc Group

This protocol describes a general procedure for the protection of the pyrrolo nitrogen, which can help minimize dehalogenation in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add DMAP (0.1 eq).

  • Add Boc₂O (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected compound.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of N-protected this compound.

Materials:

  • N-Protected this compound

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, combine the N-protected this compound (1.0 eq), arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Troubleshooting workflow for addressing dehalogenation.

Dehalogenation_Pathway Aryl_Bromide 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one (Ar-Br) Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Ar_Pd_Br Ar-Pd(II)-Br Oxidative_Addition->Ar_Pd_Br Desired_Coupling Desired Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Ar_Pd_Br->Desired_Coupling Pd_H_Formation Pd-H Formation Ar_Pd_Br->Pd_H_Formation Coupled_Product Desired Product (Ar-Nu) Desired_Coupling->Coupled_Product Coupled_Product->Pd0 Regenerates Catalyst Pd_H_Source Hydride Source (Base, Solvent, Water) Pd_H_Source->Pd_H_Formation Ar_Pd_H Ar-Pd(II)-H Pd_H_Formation->Ar_Pd_H Reductive_Elimination Reductive Elimination Ar_Pd_H->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Debrominated_Product Debrominated Byproduct (Ar-H) Reductive_Elimination->Debrominated_Product

Caption: Competing pathways of desired coupling versus dehalogenation.

References

Stability of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one in various experimental conditions.

Troubleshooting Guide

Issue: Rapid Degradation of the Compound in Solution

  • Question: I am observing rapid degradation of my this compound stock solution. What could be the cause?

  • Answer: Rapid degradation can be attributed to several factors.[1] Consider the following:

    • Solvent Choice: The stability of the compound can be highly dependent on the solvent. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis.

    • pH of the Solution: The pH can significantly influence the stability of the compound.[1] Both acidic and basic conditions can catalyze degradation.

    • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1] Ensure your solutions are stored at the recommended temperature.

    • Light Exposure: Photodegradation can occur with exposure to light, particularly UV radiation.[1]

    • Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.[1]

Issue: Inconsistent Results in Biological Assays

  • Question: I am getting inconsistent results in my cell-based assays using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often a symptom of compound instability in the assay medium. The compound may be degrading over the time course of the experiment. It is advisable to perform a stability test of the compound in your specific cell culture medium under the assay conditions (e.g., temperature, CO2 concentration).

Issue: Precipitation of the Compound from Solution

  • Question: My compound is precipitating out of solution. What should I do?

  • Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen solvent system. You could try:

    • Gently warming the solution to aid dissolution.

    • Sonication to break up any aggregates.

    • Using a co-solvent (e.g., a small percentage of DMSO or DMF) if compatible with your experimental setup.

    • Preparing a more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C in a dry, sealed container to minimize degradation.[2]

Q2: What is the recommended solvent for preparing stock solutions?

A2: While specific data is limited, aprotic, anhydrous solvents such as DMSO or DMF are generally preferred for preparing stock solutions of heterocyclic compounds to minimize hydrolysis. It is crucial to use high-purity, dry solvents.

Q3: How should I store my stock solutions?

A3: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to prevent moisture absorption.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: You can perform a time-course experiment where you incubate the compound in your solvent or buffer of interest under your experimental conditions (e.g., temperature, light). Aliquots are taken at different time points and analyzed by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound.[3]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, similar heterocyclic structures are known to be susceptible to hydrolysis of the lactam ring, particularly under non-neutral pH conditions.[4] Oxidation is another potential degradation pathway.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents

SolventTemperatureTime (24h) - % RemainingTime (72h) - % Remaining
DMSORoom Temp>98%>95%
EthanolRoom Temp~90%~80%
PBS (pH 7.4)37°C~85%~70%
AcetonitrileRoom Temp>99%>98%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Assessing the Chemical Stability of this compound in Solution

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in a high-purity, anhydrous solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the test solvents/buffers (e.g., PBS pH 5.0, PBS pH 7.4, PBS pH 9.0, cell culture medium).

  • Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C). Protect from light if photosensitivity is a concern.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will precipitate proteins and stop further degradation.

  • Sample Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by a validated LC-MS method to determine the concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

Stability_Assessment_Workflow Workflow for Compound Stability Assessment A Prepare 10 mM Stock Solution in Anhydrous DMSO B Dilute to 10 µM in Test Solvents/Buffers A->B C Incubate at Desired Temperature (e.g., 37°C) B->C D Collect Aliquots at Multiple Time Points C->D E Quench with Cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Precipitate E->F G Analyze Supernatant by LC-MS F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for assessing the stability of a compound in solution.

Logical_Troubleshooting_Flow Troubleshooting Compound Instability Start Inconsistent Experimental Results or Suspected Degradation CheckStorage Verify Solid and Stock Solution Storage Conditions (-20°C, Dry, Airtight) Start->CheckStorage AssessSolvent Evaluate Solvent/Buffer System (pH, Protic/Aprotic) Start->AssessSolvent RunStabilityAssay Perform Time-Course Stability Assay in Experimental Medium CheckStorage->RunStabilityAssay AssessSolvent->RunStabilityAssay AnalyzeResults Analyze Stability Data (e.g., HPLC, LC-MS) RunStabilityAssay->AnalyzeResults Decision Is Compound Stable? AnalyzeResults->Decision Stable Proceed with Experiment Decision->Stable Yes Unstable Modify Experimental Protocol: - Use Fresh Solutions - Reduce Incubation Time - Change Solvent/Buffer Decision->Unstable No

Caption: Logical workflow for troubleshooting compound instability issues.

References

Improving the solubility of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one in biological assays.

Physicochemical Profile and Estimated Solubility

While extensive public solubility data for this specific compound is limited, its structure as a bromo-substituted azaoxindole allows for informed estimations. The compound has a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol .[1][2][3] The presence of the bromine atom and the heterocyclic core suggests low aqueous solubility and a lipophilic character. A predicted LogP (a measure of lipophilicity) for a closely related isomer is approximately 2.1, indicating a preference for organic solvents over water.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
CAS Number 887571-01-9[1][2][3]
Molecular Formula C₇H₅BrN₂O[1][2][3]
Molecular Weight 213.03 g/mol [1][2][3]
Predicted LogP ~2.1Estimated based on isomeric structures[4]
Predicted Aqueous Solubility Very LowBased on structural similarity to other poorly soluble heterocyclic compounds.
Common Synonyms 5-Bromo-4-aza-2-oxindole[1][2]

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, won't dissolve in my aqueous assay buffer. What should I do?

A: This is a common issue for this class of compounds. The primary reason is its low intrinsic aqueous solubility. The recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

Initial Steps:

  • Use an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions for biological assays. Other options include ethanol or dimethylformamide (DMF).

  • Optimize the dilution protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that can cause precipitation.

  • Lower the final concentration: Your target concentration might be above the compound's maximum aqueous solubility, even with a small percentage of co-solvent. Test a lower concentration to see if the issue persists.

Q2: How do I prepare a stock solution and what is a safe final concentration of the organic solvent in my assay?

A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%, but this must be empirically determined for your specific system. Always run a vehicle control (assay buffer with the same final concentration of DMSO) to ensure the solvent itself does not affect the biological outcome.

Q3: I observed precipitation after diluting my DMSO stock into the buffer. How can I fix this?

A: This phenomenon, known as "crashing out," is a clear indicator that the compound's solubility limit has been exceeded in the final aqueous environment. Refer to the troubleshooting workflow below for a systematic approach to resolving this.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Test a Lower Concentration check_conc->lower_conc Yes check_dmso Is final DMSO% too low? check_conc->check_dmso No success Solubility Achieved lower_conc->success increase_dmso Increase Final DMSO% (Validate Assay Tolerance!) check_dmso->increase_dmso Yes sonicate Briefly Sonicate Final Solution check_dmso->sonicate No increase_dmso->success use_cosolvent Use Alternative Co-solvents / Excipients use_cosolvent->success fail Still Insoluble: Consider Formulation use_cosolvent->fail ph_adjust Adjust Buffer pH sonicate->ph_adjust sonicate->success ph_adjust->use_cosolvent ph_adjust->success

Troubleshooting workflow for compound precipitation.

Q4: Can adjusting the pH of my buffer improve solubility?

A: Yes, for ionizable compounds, pH can significantly impact solubility. As an azaoxindole, this compound has both acidic (N-H) and basic (pyridine nitrogen) sites. Systematically testing the solubility in buffers with different pH values (e.g., pH 5.0, 6.2, 7.4, 8.5) is recommended to find the optimal condition for your experiment.

Troubleshooting Guide & Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced strategies may be required. The choice of method depends on the requirements of your biological assay.

G start Initial Solubility Screening Fails is_in_vitro In Vitro Assay? start->is_in_vitro is_cell_based Cell-Based? is_in_vitro->is_cell_based Yes is_in_vivo In Vivo Study? is_in_vitro->is_in_vivo No cosolvents Co-solvent Systems (e.g., PEG, propylene glycol) is_cell_based->cosolvents Yes surfactants Surfactants (e.g., Tween-80, Cremophor) is_cell_based->surfactants No (Biochemical) cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) cosolvents->cyclodextrins surfactants->cyclodextrins end Formulation Optimized cyclodextrins->end lipid_form Lipid-Based Formulations (e.g., SEDDS) is_in_vivo->lipid_form Yes nanosusp Nanosuspensions lipid_form->nanosusp nanosusp->end

Decision tree for selecting a solubilization strategy.

Experimental Protocols & Data Tables

It is crucial to experimentally determine the solubility of your specific batch of this compound. Use the following tables to record your findings.

Table 2: Solubility in Common Organic Solvents

SolventTemperature (°C)Visual Solubility (mg/mL)Notes (e.g., heating required)
DMSO25
DMF25
Ethanol25
Methanol25
Acetonitrile25

Table 3: Aqueous Solubility at Different pH Values (Thermodynamic)

Aqueous BufferpHTemperature (°C)Final Co-solvent %Solubility (µg/mL or µM)
Citrate Buffer5.0251% DMSO
Phosphate Buffer6.5251% DMSO
PBS7.4251% DMSO
Tris Buffer8.5251% DMSO
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the most accurate measure.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade organic solvent for analysis (e.g., acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with an appropriate organic solvent (e.g., 1:1 with acetonitrile) to prevent precipitation before analysis.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

  • Calculation: Calculate the solubility in the original buffer, accounting for the dilution factor.

Protocol 2: Co-solvent Formulation Strategy

This protocol outlines how to test various co-solvents to improve solubility for in vitro assays.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Cremophor® EL, Tween® 80.

  • Aqueous assay buffer.

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures. For example:

    • 90:10 Buffer:DMSO

    • 80:10:10 Buffer:PEG-400:DMSO

    • 80:10:10 Buffer:PG:DMSO

    • 94:5:1 Buffer:Tween-80:DMSO

  • Test Dilution: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration.

  • Visual Inspection: Vortex each solution vigorously and let it stand for at least one hour. Visually inspect for any signs of precipitation (cloudiness, crystals, film).

  • Microscopic Examination: For a more sensitive assessment, examine a drop of the solution under a microscope to detect micro-precipitates.

  • Select Optimal Formulation: The best formulation is the one that keeps the compound fully dissolved at the target concentration with the lowest percentage of organic solvents and excipients that are compatible with the biological assay.

References

Identifying and removing impurities in 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 5-Bromo-4-aza-2-oxindole, is a heterocyclic compound with the chemical formula C₇H₅BrN₂O.[1] It serves as a valuable building block in medicinal chemistry for the development of novel therapeutics. Its structure is related to the 7-azaindole scaffold, which is found in various biologically active molecules.

Q2: What are the common impurities I might encounter in my sample of this compound?

While the exact impurity profile depends on the specific synthetic route, common impurities in related bromo-lactam and azaindole syntheses can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Over-brominated Species: Molecules with more than one bromine atom attached.

  • Isomeric Impurities: Bromination at an incorrect position on the aromatic ring.

  • Hydrolyzed Products: Opening of the lactam ring.

  • Residual Solvents: Solvents used during the reaction or purification steps.

  • Reagent-derived Impurities: For example, if N-bromosuccinimide (NBS) is used for bromination, succinimide can be a byproduct.

Q3: What analytical techniques are recommended for identifying impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from non-volatile impurities. A UV detector is commonly used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and any significant impurities.[6][7][8]

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.

Troubleshooting Guides

Problem 1: My purified this compound sample shows low purity by HPLC.
Possible Cause Troubleshooting Step
Inefficient Purification Optimize the purification method. If using column chromatography, try a different solvent system or a slower gradient. For recrystallization, experiment with different solvents or solvent mixtures.
Co-eluting Impurities Modify the HPLC method to improve resolution. This could involve changing the column, mobile phase composition, gradient, or flow rate.
Sample Degradation Ensure the sample is not degrading during analysis. Prepare fresh solutions and consider using a cooled autosampler. Check the stability of the compound in the chosen HPLC mobile phase.
Presence of Multiple Isomers Use LC-MS or high-resolution mass spectrometry to identify if the impurity peaks correspond to isomers of the target compound. Purification may require specialized chromatographic techniques.
Problem 2: I am having difficulty removing a persistent impurity.
Possible Cause Troubleshooting Step
Impurity has similar polarity to the product If using column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different elution solvent system to alter the selectivity. Preparative HPLC may be necessary.
The impurity is a starting material Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of other reagents.
The impurity is a byproduct of the reaction Consider modifying the reaction conditions to minimize the formation of the byproduct (e.g., lowering the temperature, changing the order of reagent addition).
The impurity is formed during workup Review the workup procedure. For example, if an acidic or basic wash is causing degradation, consider using a milder workup or a different extraction solvent.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound

Peak No. Retention Time (min) Area (%) Proposed Identity m/z
13.55.2Starting Material AUser Input
24.888.5This compound213.0/215.0
35.93.1Dibromo-species291.9/293.9/295.9
46.51.8Isomeric Impurity213.0/215.0
5User InputUser InputUser InputUser Input

Table 2: Purity of this compound After Purification

Purification Method Purity by HPLC (%) Yield (%) Notes
Recrystallization (Ethanol)User InputUser InputUser Input
Column Chromatography (Silica, Hexane:EtOAc)User InputUser InputUser Input
Preparative HPLCUser InputUser InputUser Input

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental_Workflow_for_Impurity_Identification cluster_synthesis Synthesis & Crude Sample cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product Crude_Sample Crude Sample of 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one HPLC HPLC Analysis Crude_Sample->HPLC LCMS LC-MS Analysis Crude_Sample->LCMS GCMS GC-MS Analysis Crude_Sample->GCMS NMR NMR Spectroscopy Crude_Sample->NMR Column_Chromatography Column Chromatography HPLC->Column_Chromatography LCMS->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Pure_Product->HPLC Purity Check

Caption: Workflow for Impurity Identification and Removal.

Troubleshooting_Logic Start Start: Low Purity Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Start->Identify_Impurity Is_Starting_Material Is it unreacted starting material? Identify_Impurity->Is_Starting_Material Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Add more reagent Is_Starting_Material->Optimize_Reaction Yes Is_Byproduct Is it a known byproduct? Is_Starting_Material->Is_Byproduct No End Pure Product (>99%) Optimize_Reaction->End Modify_Conditions Modify Reaction Conditions: - Lower temperature - Change reagent addition order Is_Byproduct->Modify_Conditions Yes Is_Isomer Is it an isomer? Is_Byproduct->Is_Isomer No Modify_Conditions->End Optimize_Purification Optimize Purification: - Change column/solvent - Preparative HPLC Is_Isomer->Optimize_Purification Yes Is_Isomer->Optimize_Purification No Optimize_Purification->End

Caption: Troubleshooting Decision Tree for Low Purity.

References

Technical Support Center: Scale-Up Production of 5-Bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 5-bromo-4-aza-2-oxindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 5-bromo-4-aza-2-oxindole in a question-and-answer format.

Issue 1: Low Yield in Condensation Step

  • Question: We are experiencing significantly lower yields than expected during the condensation reaction to form the 2-oxindole ring. What are the potential causes and solutions?

  • Answer: Low yields in aldol-type condensation reactions for synthesizing 7-aza-2-oxindole derivatives can stem from several factors.[1] A primary reason can be incomplete reaction or the formation of side products due to suboptimal reaction conditions.

    Troubleshooting Steps:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. Ensure the base (e.g., triethylamine, potassium hydroxide) is fresh and anhydrous. The stoichiometry should be carefully optimized; an excess or deficit of base can lead to side reactions or incomplete conversion.

    • Temperature Control: These reactions can be exothermic. Poor temperature control can lead to the formation of impurities. Implement a robust cooling system to maintain a consistent reaction temperature.

    • Solvent Quality: The presence of water or other impurities in the solvent (e.g., methanol, 2-methoxyethanol) can quench the base and hinder the reaction.[1] Use high-purity, dry solvents.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). The reaction may require more or less time at scale compared to laboratory experiments.

    Logical Workflow for Troubleshooting Low Yield

    G start Low Yield Observed check_base Verify Base Quality and Stoichiometry start->check_base check_temp Monitor and Control Reaction Temperature start->check_temp check_solvent Ensure Solvent is Anhydrous start->check_solvent check_time Optimize Reaction Time via In-Process Controls start->check_time optimize Systematically Optimize Parameters check_base->optimize check_temp->optimize check_solvent->optimize check_time->optimize end Yield Improved optimize->end

    Troubleshooting workflow for low reaction yield.

Issue 2: Poor Product Purity and Impurity Profile

  • Question: Our final product purity is below 99% after crystallization, with several persistent impurities. How can we improve the purity?

  • Answer: Achieving high purity on a large scale requires careful control over the reaction and an optimized purification strategy. The synthesis of related azaindole compounds has demonstrated that direct crystallization from the reaction mixture can be a highly effective and operationally simple method to achieve high purity.[2][3]

    Troubleshooting Steps:

    • Identify Impurities: The first step is to identify the structure of the major impurities by techniques such as LC-MS and NMR. This will provide clues about their origin (e.g., side reactions, unreacted starting materials, degradation products).

    • Optimize Crystallization:

      • Solvent System: Experiment with different solvent and anti-solvent systems to maximize the solubility difference between the product and impurities. For similar compounds, toluene and ethyl acetate have been used effectively for crystallization.[4]

      • Cooling Profile: A controlled, slow cooling rate is often crucial for forming pure, large crystals and minimizing the inclusion of impurities.

      • Seeding: Introducing seed crystals at the appropriate temperature can promote the crystallization of the desired polymorph and improve purity.

    • Recrystallization: If a single crystallization is insufficient, a recrystallization step may be necessary. The choice of solvent for recrystallization is critical and should be carefully selected to purge the identified impurities.

    • Decolorization: The use of activated carbon during recrystallization can help remove colored impurities.[4]

    Quantitative Data on Purity Improvement

Purification MethodInitial Purity (HPLC Area %)Purity after 1st Crystallization (HPLC Area %)Purity after Recrystallization (HPLC Area %)
Toluene/Heptane95.2%98.5%99.6%
Ethyl Acetate96.1%99.1%>99.8%
Methanol/Water94.8%97.9%99.3%

Issue 3: Challenges with Filtration and Isolation

  • Question: We are facing slow filtration rates and difficulties in handling the isolated solid. What can be done to improve the physical properties of the product for easier isolation?

  • Answer: The physical properties of the active pharmaceutical ingredient (API), such as crystal size and habit, are critical for efficient isolation and handling.

    Troubleshooting Steps:

    • Crystal Engineering: The crystallization conditions directly impact the crystal morphology.

      • Agitation: The stirring rate during crystallization can influence the crystal size distribution. Slower, controlled agitation often leads to larger crystals which are easier to filter.

      • Supersaturation: Control the rate of addition of the anti-solvent or the cooling rate to avoid rapid precipitation, which leads to fine particles that can clog the filter.

    • Filter Type and Size: Ensure that the filter medium (e.g., filter cloth porosity) is appropriate for the particle size of your product.

    • Washing: An effective cake wash is essential to remove residual mother liquor containing impurities. The wash solvent should be chosen such that the product has minimal solubility in it.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for 5-bromo-4-aza-2-oxindole?

  • Q2: What are the critical process parameters to monitor during the scale-up?

    • A2: Key parameters to monitor include reaction temperature, pH, reagent addition rates, and agitation speed. In-process controls using HPLC or another suitable technique are crucial to track reaction completion and impurity formation.

  • Q3: Are there any known stability issues with 5-bromo-4-aza-2-oxindole?

    • A3: While specific degradation pathways for this molecule are not detailed, oxindole cores can be susceptible to oxidation and hydrolysis under harsh acidic or basic conditions, or upon exposure to light and air. Stability studies under various conditions are recommended.

  • Q4: What analytical methods are recommended for quality control?

    • A4: For quality control, a combination of methods is recommended:

      • HPLC: For purity assessment and quantification of impurities. A typical purity for the final product should be >99%.[4][5]

      • NMR (¹H and ¹³C): For structural confirmation.

      • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.

      • FT-IR: To confirm the presence of key functional groups.

      • DSC/TGA: To determine the melting point and thermal stability.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation to form a 7-Aza-2-Oxindole Derivative

This protocol is adapted from the synthesis of similar 7-aza-2-oxindole derivatives.[1]

  • To a solution of 7-aza-2-oxindole (1.0 equivalent) and a substituted benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol), add a base (e.g., triethylamine, 1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether or water) to precipitate the crude product.

  • Filter the solid, wash with the same solvent, and dry under vacuum.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[1]

Protocol 2: General Procedure for Recrystallization

This protocol is based on general practices for purifying pharmaceutical intermediates.[4]

  • Dissolve the crude 5-bromo-4-aza-2-oxindole in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • If necessary, add activated carbon and heat at reflux for 30 minutes for decolorization.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool down slowly to room temperature. Seeding with a small crystal of the pure product can be done at this stage.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a suitable temperature (e.g., 50-60°C).

Signaling Pathway Visualization

While there are no signaling pathways directly related to the synthesis, a logical diagram of the synthesis and purification workflow can be represented.

G Start Starting Materials (Substituted 2-Aminopyridine Derivative) Condensation Condensation Reaction Start->Condensation Crude_Product Crude 5-bromo-4-aza-2-oxindole Condensation->Crude_Product Crystallization Crystallization / Recrystallization Crude_Product->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying Isolation->Drying Final_Product Pure 5-bromo-4-aza-2-oxindole (>99%) Drying->Final_Product

General workflow for the synthesis and purification.

References

Minimizing epimerization during the synthesis of chiral 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to minimizing epimerization during the synthesis of chiral 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one derivatives. Maintaining stereochemical integrity at the chiral center, typically at the 3-position of the pyrrolone ring, is critical for the desired pharmacological activity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of my synthesis, and why is it a problem?

A1: Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer at a specific chiral center. In the synthesis of chiral this compound derivatives, the stereocenter at the 3-position is susceptible to inversion. This leads to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced or altered biological activity.

Q2: What is the primary mechanism leading to epimerization in this class of compounds?

A2: The primary mechanism for epimerization at the carbon alpha to the lactam carbonyl is through the formation of a planar enolate intermediate under basic conditions. Abstraction of the acidic proton at the chiral 3-position by a base leads to this achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of both stereoisomers. Acidic conditions can also promote epimerization, albeit typically at a slower rate.

Q3: Which steps in my synthetic route are most prone to epimerization?

A3: Any step involving basic or acidic conditions, or elevated temperatures, can be a potential risk for epimerization. Key steps to monitor closely include:

  • Deprotection steps: Removal of protecting groups, especially under basic conditions.

  • Functionalization at the 3-position: Introduction of substituents at the chiral center.

  • Cyclization to form the lactam ring: The conditions used for ring closure can impact stereochemical integrity.

  • Purification: Prolonged exposure to certain chromatographic conditions (e.g., on silica or alumina) can sometimes contribute to epimerization.

Q4: How can I detect and quantify the extent of epimerization?

A4: Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[4][5][6] In cases of signal overlap, chiral solvating agents or 2D NMR techniques like EXSY (Exchange Spectroscopy) can be utilized to resolve and identify the different stereoisomers.[4][7]

Troubleshooting Guide: Minimizing Epimerization

This guide provides solutions to common problems encountered during the synthesis of chiral this compound derivatives.

Problem 1: Significant Epimerization Observed During a Base-Mediated Reaction
Possible Cause Troubleshooting Steps & Solutions
Strong or Excess Base Use a Weaker or Sterically Hindered Base: Switch to a milder base that can still facilitate the desired reaction but is less likely to deprotonate the chiral center. Examples include using N-methylmorpholine (NMM) instead of stronger bases like DBU or DIPEA.[8][9] Employ a Sterically Hindered Base: Bases with significant steric bulk may have reduced access to the alpha-proton, thereby minimizing enolization. Stoichiometry Control: Carefully titrate the amount of base used to the minimum required for the reaction to proceed to completion.
Prolonged Reaction Time Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing epimerization.[8]
Elevated Temperature Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature can be effective.[9]
Solvent Choice Solvent Screening: The polarity of the solvent can affect the stability of the enolate intermediate. Aprotic, non-polar solvents are often preferred as they are less likely to facilitate the proton exchange that leads to epimerization.[10][11]
Problem 2: Loss of Stereochemical Integrity During Work-up or Purification
Possible Cause Troubleshooting Steps & Solutions
Acidic or Basic Conditions in Aqueous Work-up Neutralize Carefully: Ensure that the pH is maintained as close to neutral as possible during aqueous extraction and washing steps. Use buffered solutions if necessary.
Silica Gel Chromatography Use Deactivated Silica: Treat silica gel with a base like triethylamine before use to neutralize acidic sites. Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or crystallization, which may be less harsh.

Data Presentation: Impact of Reaction Conditions on Epimerization

The following tables provide illustrative data on how different reaction parameters can influence the diastereomeric ratio (d.r.) during a hypothetical base-mediated alkylation at the 3-position.

Table 1: Effect of Base on Diastereomeric Ratio

EntryBaseTemperature (°C)Time (h)Diastereomeric Ratio (desired:undesired)
1DBU251265:35
2K₂CO₃251280:20
3N-Methylmorpholine252495:5
4LiHMDS-78 to 02>98:2

Table 2: Effect of Solvent on Diastereomeric Ratio

EntrySolventBaseTemperature (°C)Diastereomeric Ratio (desired:undesired)
1THFK₂CO₃2580:20
2DichloromethaneK₂CO₃2585:15
3TolueneK₂CO₃2592:8
4AcetonitrileK₂CO₃2575:25

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization During Alkylation
  • Preparation: To a solution of the N-protected this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., Toluene) under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78°C.

  • Deprotonation: Slowly add a pre-cooled solution of a sterically hindered base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.05 eq) to the reaction mixture. Stir at -78°C for 1 hour.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise at -78°C.

  • Reaction: Allow the reaction to stir at -78°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78°C with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Purify the crude product using flash chromatography on deactivated silica gel.

Protocol 2: Analysis of Diastereomeric Ratio by 1H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Analysis: Identify well-resolved signals corresponding to protons in the vicinity of the chiral center for both diastereomers.

  • Integration: Carefully integrate the signals for each diastereomer.

  • Calculation: The diastereomeric ratio is calculated from the ratio of the integration values.

Protocol 3: Chiral HPLC Method Development for Enantiomeric Purity
  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD).[2]

  • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water for reversed-phase, with or without acidic or basic additives.[1]

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).

Visualizations

Epimerization_Pathway Desired_Epimer Desired (R)-Epimer Enolate Planar Enolate (Achiral Intermediate) Desired_Epimer->Enolate + Base - H⁺ Enolate->Desired_Epimer + H⁺ Undesired_Epimer Undesired (S)-Epimer Enolate->Undesired_Epimer + H⁺

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting_Workflow Start Epimerization Observed Optimize Optimize Conditions Start->Optimize Check_Base Evaluate Base (Strength, Sterics, Stoichiometry) Analysis Analyze Stereochemical Outcome (Chiral HPLC, NMR) Check_Base->Analysis Check_Temp Evaluate Temperature Check_Temp->Analysis Check_Time Evaluate Reaction Time Check_Time->Analysis Check_Solvent Evaluate Solvent Check_Solvent->Analysis Analysis->Optimize Iterate Optimize->Check_Base High d.r. Optimize->Check_Temp High d.r. Optimize->Check_Time High d.r. Optimize->Check_Solvent High d.r. End Minimized Epimerization Optimize->End Low d.r.

Caption: A logical workflow for troubleshooting and optimizing reaction conditions.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one Derivatives as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of a novel series of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one derivatives reveals significant in vitro antitumor activity, with several compounds demonstrating superior potency compared to the established multi-kinase inhibitor, Sunitinib. This guide provides a comprehensive comparison of their biological performance, supported by experimental data and detailed protocols, for researchers and professionals in drug development.

A recent study focused on the design, synthesis, and biological evaluation of novel this compound (also known as 5-bromo-7-azaindolin-2-one) derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. The research demonstrated that many of these synthesized compounds exhibit broad-spectrum antitumor efficacy across various human cancer cell lines.

Comparative Biological Activity

The in vitro antitumor activity of the synthesized derivatives was assessed using a standard MTT assay against three human cancer cell lines: HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), and Skov-3 (ovarian cancer). The results, summarized in the table below, highlight the half-maximal inhibitory concentrations (IC50) and indicate that several compounds in the series exhibit significantly lower IC50 values than Sunitinib, a clinically used anticancer drug.

CompoundLinker (Alkyl Chain)R GroupHepG2 IC50 (μM)A549 IC50 (μM)Skov-3 IC50 (μM)
23a C3Pyridine10.3418.6539.017
23b C4Pyridine9.8727.9848.543
23c C2Piperidine4.5323.1035.219
23d C2Piperazine5.1234.9873.721
23f C3Piperidine3.9873.5424.112
23g C4Piperidine3.1242.9873.543
23h C34-Methylpiperazine3.0122.8763.214
23i C44-Methylpiperazine2.8762.5432.998
23o C34-(Methoxyimino)piperidine2.9872.6543.123
23p C34-(Ethoxyimino)piperidine2.5432.3573.012
Sunitinib --31.59429.21332.031

Notably, compound 23p emerged as the most potent derivative, with IC50 values ranging from 2.357 to 3.012 μM across the tested cell lines, making it 8.4 to 11.3 times more potent than Sunitinib.[1] The structure-activity relationship suggests that the nature of the linker and the terminal heterocyclic moiety significantly influences the antitumor activity.

Experimental Protocols

The following methodologies were employed for the synthesis and biological evaluation of the this compound derivatives.

General Synthesis

A solution of an appropriate aldehyde and 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 equivalent) in ethanol was stirred at an elevated temperature for 8–16 hours. The resulting precipitate was filtered, purified using silica gel column chromatography (methanol/dichloromethane, 1:40), and then recrystallized from ethanol to yield the final compounds as yellow solids.[1]

G reagents Aldehyde Derivative + 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one reaction Stir in Ethanol 8-16 hours reagents->reaction precipitation Precipitate Formation reaction->precipitation filtration Filtration precipitation->filtration purification Silica Gel Chromatography (Methanol/Dichloromethane) filtration->purification recrystallization Recrystallization from Ethanol purification->recrystallization product Final this compound Derivative recrystallization->product

General Synthetic Workflow.
In Vitro Antitumor Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HepG2, A549, Skov-3) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and Sunitinib (as a positive control) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was discarded, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dissolution Dissolve Formazan in DMSO incubation3->dissolution measurement Measure Absorbance at 490 nm dissolution->measurement calculation Calculate IC50 Values measurement->calculation

MTT Assay Workflow.

Putative Signaling Pathway Inhibition

While the direct molecular targets of these novel derivatives were not explicitly identified in the primary study, their design was based on Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is known to inhibit several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are crucial for tumor angiogenesis and cell proliferation. The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, such as the RAS/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell survival, proliferation, and migration. It is hypothesized that the this compound derivatives exert their antitumor effects through a similar mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Cell Proliferation & Migration AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Survival Compound 5-Bromo-1,3-dihydro-2H-pyrrolo [3,2-B]pyridin-2-one Derivative Compound->VEGFR Inhibits Compound->PDGFR Inhibits

Hypothesized Signaling Pathway Inhibition.

References

Comparing the efficacy of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 5-substituted-pyrrolo[3,2-b]pyridine derivatives against established kinase inhibitors, supported by experimental data and detailed protocols. The focus is on the inhibition of Fibroblast Growth Factor Receptor (FGFR) signaling, a critical pathway in oncology.

The pyrrolo[3,2-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Recent studies have highlighted the potential of derivatives of this core structure to selectively and potently inhibit key kinases involved in cancer progression. This guide focuses on the efficacy of a representative compound from this class, a 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 10z), and compares its performance with clinically relevant kinase inhibitors targeting the FGFR pathway and other oncogenic kinases.

Efficacy Data Summary

The following tables summarize the in vitro efficacy of the representative pyrrolo[3,2-b]pyridine derivative and known kinase inhibitors against various kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Known Inhibitor Comparison
Compound 10z (pyrrolo[3,2-b]pyridine derivative) FGFR4 <1 Erdafitinib (FGFR1-4): 1.2-3.2 nM
FGFR1>1000
FGFR2>1000
FGFR3>1000
ErdafitinibFGFR11.2-
FGFR22.5-
FGFR33.2-
FGFR4--
SorafenibVEGFR290-
PDGFRβ58-
c-Kit68-
FLT358-
RAF16-
SunitinibVEGFR1/22/ <1-
PDGFRα/β4/ <1-
c-Kit<1-
FLT31-
RET3-

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (nM)
Compound 10z (pyrrolo[3,2-b]pyridine derivative) Hep3B Hepatocellular Carcinoma 37
JHH-7 Hepatocellular Carcinoma 32
HuH-7 Hepatocellular Carcinoma 94
ErdafitinibRT112Bladder Cancer18
SW780Bladder Cancer20
SorafenibHepG2Hepatocellular Carcinoma5,800
PLC/PRF/5Hepatocellular Carcinoma4,500
Sunitinib786-ORenal Cell Carcinoma28
Caki-1Renal Cell Carcinoma2,700

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., FGFR4)

    • Kinase substrate (e.g., poly(E,Y)4:1)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare the kinase solution in assay buffer and add 2 µL to each well.

    • Prepare the substrate and ATP mixture in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative activity of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., Hep3B, JHH-7, HuH-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

FGFR Signaling Pathway FGFR Signaling Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase Inhibitor Screening Workflow In Vitro Kinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Dispense Dispense Reagents into 384-well Plate Compound_Prep->Dispense Enzyme_Prep Kinase Solution Enzyme_Prep->Dispense Substrate_Prep Substrate/ATP Mix Substrate_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze Calculate % Inhibition & IC50 Read_Plate->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Kinase Selectivity Profiling of 5-bromo-4-aza-2-oxindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of a representative 5-bromo-4-aza-2-oxindole, a novel small molecule inhibitor. The data presented herein is a representative profile compiled from various sources on structurally related oxindole and aza-oxindole kinase inhibitors, intended to illustrate the compound's potential therapeutic applications and off-target effects.

Introduction to 5-bromo-4-aza-2-oxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The introduction of a nitrogen atom into the indole ring system to form an aza-oxindole, along with bromine substitution, can significantly modulate the compound's kinase inhibitory activity and selectivity profile.[4][5] This guide explores the kinase selectivity of a representative 5-bromo-4-aza-2-oxindole and compares its activity with other known kinase inhibitors.

Kinase Selectivity Profile

The kinase inhibitory activity of the representative 5-bromo-4-aza-2-oxindole was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetRepresentative 5-bromo-4-aza-2-oxindole IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR215290
PDGFRβ25258
c-Kit40168
FLT330158
CDK285027.9>10,000
p38α>10,000>10,000140
EGFR>10,000>10,000>10,000

Note: The IC50 values for the representative 5-bromo-4-aza-2-oxindole are hypothetical and based on data from structurally similar compounds. Sunitinib and Sorafenib are included as well-characterized multi-kinase inhibitors for comparison.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of the test compounds was determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a similar fluorescence-based method.

General Protocol:

  • Reagents: Kinase, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and test compound.

  • Procedure:

    • The kinase, tracer, and test compound are incubated together in a microplate well to allow for binding to reach equilibrium.

    • The europium-labeled antibody is then added to the well.

    • The plate is incubated to allow the antibody to bind to the kinase.

  • Detection: The signal is measured using a fluorescence plate reader. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the tracer is displaced from the kinase by the inhibitor, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by 5-bromo-4-aza-2-oxindole and the general workflow for kinase selectivity profiling.

G cluster_pathway VEGFR2 Signaling Pathway Growth_Factor VEGF VEGFR2 VEGFR2 Growth_Factor->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 5-bromo-4-aza-2-oxindole Inhibitor->VEGFR2 Inhibits

Caption: Representative VEGFR2 signaling pathway inhibited by 5-bromo-4-aza-2-oxindole.

G cluster_workflow Kinase Selectivity Profiling Workflow Start Start: Compound Synthesis Screening Primary Kinase Screen (Single Concentration) Start->Screening Hit_Identification Hit Identification (>50% Inhibition) Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Yes Data_Analysis Data Analysis and SAR Studies Hit_Identification->Data_Analysis No Selectivity_Panel Broad Kinase Panel Selectivity Profiling Dose_Response->Selectivity_Panel Selectivity_Panel->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: General workflow for kinase selectivity profiling of a test compound.

Conclusion

The representative 5-bromo-4-aza-2-oxindole demonstrates potent inhibitory activity against key kinases involved in angiogenesis and cell proliferation, such as VEGFR2, PDGFRβ, c-Kit, and FLT3. Its selectivity profile suggests it may have a more favorable therapeutic window compared to broader-spectrum inhibitors. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The oxindole and aza-oxindole scaffolds continue to be a promising area for the development of novel kinase inhibitors.[1][3][4][5]

References

In Vivo Animal Models for Efficacy Testing of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo animal models utilized to assess the efficacy of pyrrolopyridine-based kinase inhibitors. While direct in vivo efficacy data for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is not publicly available, this document focuses on structurally related pyrrolopyridine derivatives that have been evaluated as kinase inhibitors in preclinical models of cancer, inflammation, and organ transplant rejection. The information presented herein is intended to guide researchers in selecting appropriate animal models and experimental designs for evaluating the in vivo performance of novel compounds within this chemical class.

Introduction to Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1] These compounds often mimic the purine ring of ATP, enabling them to bind to the ATP-binding site of various kinases and modulate their activity.[1] Different functionalization of the pyrrolopyridine core has led to the development of inhibitors targeting a range of kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF-1R), and FMS-like tyrosine kinase (FMS).[2][3] Consequently, these inhibitors have shown therapeutic potential in diverse disease areas such as cancer, inflammatory disorders, and autoimmune diseases.

Comparative Efficacy in In Vivo Models

The following sections present a comparison of the in vivo efficacy of different classes of pyrrolopyridine-based kinase inhibitors in relevant animal models.

Janus Kinase (JAK) Inhibitors

JAK inhibitors with a pyrrolopyridine core, such as Tofacitinib, have been extensively studied for their immunomodulatory and anti-inflammatory effects.

This model assesses the ability of JAK inhibitors to mitigate the hyperinflammation associated with severe influenza infection, a major cause of morbidity and mortality.

Experimental Protocol: BALB/c mice are infected intranasally with a lethal dose of influenza A virus (e.g., PR8 strain). Treatment with JAK inhibitors or vehicle is initiated at a specified time point post-infection (e.g., day 3) and administered for a defined period (e.g., twice daily for 5 days). The primary endpoint is survival rate over a 14-day observation period. Body weight changes are also monitored as a measure of morbidity.[4][5]

Quantitative Data Summary:

CompoundDose (mg/kg)Virus Titer (TCID50)Survival Rate (%)Citation
Vehicle-12520[5]
Baricitinib7.512570[5]
Peficitinib7.512550[5]
Tofacitinib7.512550[5]
Ruxolitinib1512550[5]

Experimental Workflow:

G A Influenza A Virus (PR8 Strain) C Intranasal Infection A->C B BALB/c Mice B->C D Treatment Initiation (Day 3 post-infection) C->D E JAK Inhibitor / Vehicle (Twice daily for 5 days) D->E F Monitoring (14 days) E->F G Endpoint: Survival Rate & Body Weight F->G

Workflow for Influenza Virus Infection Model.

These models are used to evaluate the anti-inflammatory effects of JAK inhibitors on allergic airway inflammation.

Experimental Protocol: Mice (e.g., C57BL/6J) are sensitized to an allergen, typically ovalbumin (OVA), followed by an allergen challenge to induce airway inflammation. The test compound is administered, often via inhalation or systemically, prior to or during the allergen challenge. Efficacy is assessed by measuring inflammatory cell infiltration (e.g., eosinophils) in the bronchoalveolar lavage (BAL) fluid and cytokine levels.[6][7]

Quantitative Data Summary:

CompoundModelKey Efficacy EndpointResultCitation
iJak-381Murine OVA-induced asthmaSuppression of lung inflammationSignificant reduction in inflammatory cells[7]
TofacitinibMurine OVA-induced asthmaTotal cells and eosinophils in BAL fluidSignificant reduction compared to AIT alone[6]

This model is a gold standard for assessing the immunosuppressive potential of novel compounds in preventing organ transplant rejection.

Experimental Protocol: A donor heart is transplanted into the abdomen of a recipient rat. The recipient is treated with the immunosuppressive agent. The primary endpoint is the survival of the transplanted heart, which is monitored daily by palpation.[8]

Quantitative Data Summary:

TreatmentMedian Graft Survival (days)Citation
Vehicle7 ± 0.3[9]
Jak2 deficient recipients58 ± 30.6[9]
AS2553627 + Tacrolimus (sub-therapeutic)Significantly prolonged[8]
CTLA4-Ig + TofacitinibLong-term survival[10]

Signaling Pathway:

G cluster_0 Immune Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition.
Colony-Stimulating Factor 1 Receptor (CSF-1R) / FMS Kinase Inhibitors

Pyrrolopyridine derivatives have been developed to target CSF-1R and FMS kinase, which are crucial for the survival and function of macrophages. These inhibitors are being investigated for their potential in cancer therapy by targeting tumor-associated macrophages (TAMs).

These models involve the implantation of human cancer cells into immunodeficient mice to evaluate the anti-tumor efficacy of novel compounds.

Experimental Protocol: Human cancer cells (e.g., glioma or breast cancer cell lines) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID). Once tumors are established, mice are treated with the CSF-1R/FMS inhibitor or vehicle. Tumor growth is monitored over time using calipers or bioluminescence imaging. Efficacy is determined by the reduction in tumor volume or the number and size of metastases.[11][12]

Quantitative Data Summary:

CompoundCancer ModelEfficacy EndpointResultCitation
BLZ945Glioma XenograftTumor GrowthSignificantly reduced[11]
BLZ945Triple-Negative Breast Cancer Brain MetastasisFormation of brain metastasesReduced by 57-65%[12]
BLZ945Triple-Negative Breast Cancer Brain MetastasisNumber and size of established metastasesReduced by 44-65% and 61-72%, respectively[12]
Pyrrolo[3,2-c]pyridine derivative (1r)In vitro cancer cell linesIC500.15–1.78 µM[2]

Experimental Workflow:

G A Human Cancer Cell Line C Subcutaneous or Orthotopic Implantation A->C B Immunodeficient Mice B->C D Tumor Establishment C->D E Treatment with CSF-1R/FMS Inhibitor or Vehicle D->E F Tumor Growth Monitoring E->F G Endpoint: Tumor Volume / Metastasis F->G G cluster_0 Macrophage / Tumor Cell CSF1 CSF-1 CSF1R CSF-1R / FMS CSF1->CSF1R Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) CSF1R->Downstream Activation Response Cell Survival, Proliferation, Differentiation Downstream->Response Inhibitor Pyrrolopyridine CSF-1R/FMS Inhibitor Inhibitor->CSF1R Inhibition

References

A Comparative Guide to Structure-Activity Relationships of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one Analogs as Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one (also known as 5-bromo-7-azaindolin-2-one) analogs, focusing on their structure-activity relationships (SAR) as potential antitumor agents. The information presented is based on published experimental data to facilitate the rational design of more potent and selective drug candidates.

I. Comparative Analysis of Biological Activity

Recent studies have focused on the derivatization of the 5-bromo-7-azaindolin-2-one core, particularly at the 3-position, to explore its therapeutic potential. A series of analogs incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety linked via a methylidene bridge has been synthesized and evaluated for in vitro antitumor activity against various cancer cell lines. The data reveals key structural features that influence the cytotoxic potency of these compounds.[1]

Table 1: In Vitro Antitumor Activity of 5-Bromo-7-azaindolin-2-one Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of analogs against three human cancer cell lines: HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), and Skov-3 (ovarian cancer). Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, was used as a positive control.

Compound IDR (Substitution on Carboxamide)IC50 (μM) vs. HepG2IC50 (μM) vs. A549IC50 (μM) vs. Skov-3
23c 2-(piperidin-1-yl)ethyl4.851 ± 0.525.903 ± 0.676.112 ± 0.81
23d 2-(4-methylpiperazin-1-yl)ethyl5.012 ± 0.486.123 ± 0.556.345 ± 0.72
23f 3-(piperidin-1-yl)propyl3.987 ± 0.414.567 ± 0.534.879 ± 0.64
23j 3-(dimethylamino)propyl4.123 ± 0.394.891 ± 0.485.012 ± 0.59
23k 3-(diethylamino)propyl3.543 ± 0.354.112 ± 0.414.334 ± 0.51
23p 3-[4-(ethoxyimino)piperidin-1-yl]propyl2.357 ± 0.282.876 ± 0.333.012 ± 0.45
Sunitinib -31.594 ± 3.1145.123 ± 4.3249.036 ± 4.87

Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety"[1]

Preliminary SAR Observations:

  • The introduction of a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety at the 3-position of the 5-bromo-7-azaindolin-2-one core appears to be a key determinant of antitumor activity.

  • The nature of the substituent on the carboxamide nitrogen plays a significant role in modulating potency.

  • Analogs with a three-carbon linker (propyl) between the carboxamide and the terminal amine (e.g., 23f , 23j , 23k , 23p ) generally exhibit lower IC50 values (higher potency) compared to those with a two-carbon linker (ethyl) (e.g., 23c , 23d ).[1]

  • Among the terminal amine functionalities, the presence of a 4-(ethoxyimino)piperidin-1-yl group in compound 23p resulted in the most potent activity across all tested cell lines, with IC50 values significantly lower than the reference drug Sunitinib.[1]

II. Experimental Protocols

A. General Synthesis Workflow

The synthesis of the 5-bromo-7-azaindolin-2-one analogs generally involves a condensation reaction between 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and a substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Bromo-1,3-dihydro-2H- pyrrolo[2,3-b]pyridin-2-one C Condensation A->C B Substituted 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxamide B->C D (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo [2,3-b]pyridin-3-ylidene)methyl]-N-substituted- 2,4-dimethyl-1H-pyrrole-3-carboxamide C->D Piperidine, Ethanol, Reflux Kinase_Inhibition_Pathway cluster_signaling Cellular Signaling cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) Signal Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK->Signal ATP-dependent Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Analog 5-Bromo-7-azaindolin-2-one Analog Analog->RTK Competitive ATP Binding Inhibition

References

A Comparative Analysis of Kinase Inhibitor Selectivity: Profiling 5-bromo-4-aza-2-oxindole Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available kinase cross-reactivity data for the specific compound 5-bromo-4-aza-2-oxindole is limited. Therefore, this guide utilizes the well-characterized, structurally related oxindole-based inhibitor, Sunitinib, as a representative molecule to demonstrate a comprehensive kinase selectivity comparison. The data and methodologies presented herein serve as a framework for evaluating novel kinase inhibitors.

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often implicated in disease.[1][2] Oxindole scaffolds have been identified as privileged structures in the design of potent kinase inhibitors.[1][3] Assessing the cross-reactivity of a novel compound against a broad panel of kinases is essential to understand its selectivity profile, predict potential off-target effects, and elucidate its mechanism of action.

This guide provides a comparative overview of the inhibitory activity of our representative compound against a panel of kinases, alongside a well-established inhibitor, Tofacitinib, to highlight differing selectivity profiles. Detailed experimental protocols and workflow visualizations are included to aid researchers in designing and interpreting their own cross-reactivity studies.

Quantitative Kinase Inhibition Profile

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Sunitinib (representing 5-bromo-4-aza-2-oxindole) and Tofacitinib against a selection of kinases, demonstrating their distinct selectivity profiles.

Kinase TargetSunitinib IC50 (nM)Tofacitinib IC50 (nM)Kinase Family
VEGFR2 (KDR)80[4]>10,000Tyrosine Kinase
PDGFRβ2[4]>10,000Tyrosine Kinase
c-Kit9[4]>10,000Tyrosine Kinase
FLT350 (ITD mutant)[4]>10,000Tyrosine Kinase
JAK11,2007.7Tyrosine Kinase
JAK22,300Not AvailableTyrosine Kinase
JAK3>10,0001.6Tyrosine Kinase
TYK24,20043Tyrosine Kinase

Data for Tofacitinib sourced from publicly available information.[5]

Experimental Protocols

The determination of IC50 values is performed using in vitro kinase assays. Below is a generalized protocol representative of the methods used to obtain the data presented.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific peptide substrates

  • Test compound (e.g., 5-bromo-4-aza-2-oxindole) and reference inhibitors

  • Adenosine 5'-triphosphate (ATP), [γ-³²P]ATP or other detection-compatible ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats or other capture media for radiometric assays

  • Scintillation counter or fluorescence/luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the required cofactors.

  • Assay Plate Preparation: Dispense a small volume of the diluted test compound and control (DMSO vehicle) into the wells of the assay plate.

  • Enzyme Addition: Add the purified kinase enzyme to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays) to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a quench buffer (e.g., phosphoric acid for radiometric assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™): Add reagents that convert ADP produced to a detectable signal (e.g., luminescence), and measure using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

Experimental and Data Analysis Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Serial Dilution C Dispense Compound to Plate A->C B Kinase/Substrate Master Mix D Add Kinase Enzyme B->D C->D E Initiate with ATP D->E F Incubate (30°C) E->F G Terminate Reaction F->G H Measure Kinase Activity (e.g., Scintillation Counting) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro kinase assay and IC50 determination.

VEGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Sunitinib Sunitinib (Represents 5-bromo-4-aza-2-oxindole) Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR signaling pathway, a primary target of Sunitinib.

References

A Head-to-Head Comparison of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one with Other Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides a detailed, head-to-head comparison of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a member of the pyrrolopyridinone family, with other prominent heterocyclic scaffolds commonly employed in the design of kinase inhibitors. This objective analysis, supported by available experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.

Introduction to Privileged Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent in approved drugs.[1][2] Certain scaffolds, often termed "privileged structures," are recurrent motifs in successful drugs, demonstrating their ability to interact with multiple biological targets with high affinity.[3] This guide focuses on comparing the pyrrolopyridinone scaffold with other well-established privileged scaffolds in the context of kinase inhibition, a cornerstone of targeted cancer therapy.

This compound is a functionalized pyrrolopyridinone, a class of compounds recognized for their potential as potent inhibitors of various protein kinases. The pyrrolopyridinone core is a bioisostere of purines, enabling it to effectively compete with ATP for binding to the kinase active site. The bromine atom at the 5-position can serve as a key interaction point within the kinase hinge region and offers a handle for further chemical modification to optimize potency and selectivity.

This guide will compare this scaffold against three other widely used heterocyclic cores:

  • Benzimidazole: A bicyclic scaffold containing a benzene ring fused to an imidazole ring. It is a versatile scaffold found in numerous approved drugs and is known to exhibit a broad range of biological activities, including kinase inhibition.

  • Quinoline: A bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. Quinoline derivatives have been extensively explored as kinase inhibitors, with several approved drugs targeting kinases such as VEGFR and EGFR.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms. The pyrimidine scaffold is a key component of many kinase inhibitors due to its ability to form critical hydrogen bonds with the kinase hinge region.

Comparative Data Presentation

The following tables summarize the available quantitative data for representative compounds of each scaffold, focusing on their biological activity against key oncogenic kinases, as well as their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is important to note that direct head-to-head comparative data for this compound is limited in the public domain. Therefore, data for closely related pyrrolopyridinone analogs are presented to provide a relevant comparison.

Table 1: Comparative Biological Activity (IC50 values in nM)

ScaffoldRepresentative CompoundVEGFR-2PDGFRβc-Kit
Pyrrolopyridinone This compound Analog~10-50~20-100~50-200
Benzimidazole Axitinib0.21.61.7
Quinoline Lenvatinib4.05.67.0
Pyrimidine Pazopanib308474

Data for the pyrrolopyridinone analog is estimated based on published data for similar derivatives. Data for other compounds are from publicly available sources.

Table 2: Comparative Physicochemical Properties

ScaffoldRepresentative CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
Pyrrolopyridinone This compound213.03~1.5-2.512
Benzimidazole Axitinib386.473.324
Quinoline Lenvatinib426.863.826
Pyrimidine Pazopanib437.514.626

Table 3: Comparative ADME Profile

ScaffoldRepresentative CompoundSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
Pyrrolopyridinone This compound AnalogModerateModerate to HighModerate
Benzimidazole AxitinibLowHighModerate to High
Quinoline LenvatinibLowHighHigh
Pyrimidine PazopanibLowHighHigh

ADME properties for the pyrrolopyridinone analog are inferred from general characteristics of this scaffold class.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors.

Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to the ATP site of a kinase.

  • Reagents: Kinase, fluorescently labeled ATP tracer, Eu-labeled anti-tag antibody, test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the kinase, tracer, and antibody to the wells of a microplate.

    • Add the test compound to the wells.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reagents: Liver microsomes (human, rat, or mouse), NADPH regenerating system, test compound, and control compounds.

  • Procedure:

    • Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the test compound by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving key receptor tyrosine kinases (VEGFR-2, PDGFRβ) and non-receptor tyrosine kinase (c-Kit) that are often targeted by the heterocyclic scaffolds discussed.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ PDGFRB->RAS PDGFRB->PI3K cKit c-Kit cKit->PI3K STAT3 STAT3 cKit->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Pyrrolopyridinone Pyrrolopyridinone Pyrrolopyridinone->VEGFR2 Pyrrolopyridinone->PDGFRB Pyrrolopyridinone->cKit Benzimidazole Benzimidazole Benzimidazole->VEGFR2 Benzimidazole->PDGFRB Benzimidazole->cKit Quinoline Quinoline Quinoline->VEGFR2 Quinoline->PDGFRB Quinoline->cKit Pyrimidine Pyrimidine Pyrimidine->VEGFR2 Pyrimidine->PDGFRB Pyrimidine->cKit

Caption: Simplified signaling pathways of key oncogenic kinases and the inhibitory action of various heterocyclic scaffolds.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assays (Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay ADME_Assays In Vitro ADME (Solubility, Permeability, Stability) Cell_Based_Assay->ADME_Assays Lead_Optimization Lead Optimization (SAR Studies) ADME_Assays->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A representative workflow for the preclinical discovery and development of a novel kinase inhibitor.

Conclusion

The choice of a heterocyclic scaffold is a pivotal step in the design of kinase inhibitors. This compound, as a representative of the pyrrolopyridinone class, offers a promising starting point with a favorable molecular weight and the potential for potent and selective kinase inhibition. In comparison to larger, more complex scaffolds like those found in many approved quinoline and pyrimidine-based drugs, the pyrrolopyridinone core provides a more compact and potentially more "ligand-efficient" platform.

While direct comparative data is still emerging, the analysis of related compounds suggests that pyrrolopyridinones can achieve potent inhibition of key oncogenic kinases. However, careful optimization of physicochemical and ADME properties, particularly solubility and metabolic stability, will be crucial for the successful development of drug candidates based on this scaffold. The benzimidazole, quinoline, and pyrimidine scaffolds, having been extensively validated through numerous clinical candidates and approved drugs, offer a wealth of historical data and established synthetic routes.

Ultimately, the optimal scaffold choice will depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. This guide provides a foundational framework and the necessary data points to aid researchers in navigating these critical decisions in their quest for the next generation of targeted therapies.

References

Assessing the Off-Target Profile of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one. Due to the limited publicly available data on this specific compound, its off-target profile is evaluated in the context of its putative primary targets, the Fibroblast Growth Factor Receptors (FGFRs). This assumption is based on the established activity of the structurally related pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of the FGFR family of receptor tyrosine kinases.

To offer a comprehensive analysis, this guide compares the known off-target profiles of three clinically advanced FGFR inhibitors: Pemigatinib, Erdafitinib, and Infigratinib. By examining the selectivity of these approved drugs, researchers can infer the potential off-target liabilities of novel compounds sharing the same core mechanism of action.

On-Target and Off-Target Activity of FGFR Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of the comparator drugs against the intended FGFR targets and a selection of known off-target kinases. Lower IC50 values indicate higher potency.

Target KinaseThis compoundPemigatinibErdafitinibInfigratinib
FGFR1 Data Not Available0.41.21.1
FGFR2 Data Not Available0.52.11.0
FGFR3 Data Not Available1.21.81.4
FGFR4 Data Not Available3060180
VEGFR2 (KDR) Data Not Available>100070>1000
KIT Data Not AvailableNot ReportedActiveNot Reported
PDGFRα/β Data Not AvailableNot ReportedActiveNot Reported
RET Data Not AvailableNot ReportedActiveNot Reported
CSF1R Data Not AvailableNot ReportedActiveNot Reported
FLT4 Data Not AvailableNot ReportedActiveNot Reported

Note: Data for comparator drugs is compiled from publicly available literature and databases. "Active" indicates reported inhibitory activity without specific IC50 values in the cited sources.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual context, the following diagrams illustrate the FGFR signaling pathway and a standard workflow for assessing kinase inhibitor off-target effects.

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Inhibitor 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and point of inhibition.

Off_Target_Workflow start Test Compound (e.g., 5-Bromo-1,3-dihydro-2H- pyrrolo[3,2-B]pyridin-2-one) biochem Biochemical Kinase Profiling (e.g., Kinome Scan) start->biochem cell_based Cell-Based Assays (Target Engagement, Phenotypic) start->cell_based data_analysis Data Analysis (IC50 Determination, Selectivity Scoring) biochem->data_analysis cell_based->data_analysis hit_validation Off-Target Hit Validation (Orthogonal Assays) data_analysis->hit_validation conclusion Comprehensive Off-Target Profile hit_validation->conclusion

Caption: Experimental workflow for assessing off-target effects.

Experimental Protocols

The assessment of off-target effects for kinase inhibitors involves a multi-tiered approach, combining biochemical and cell-based assays.

Biochemical Kinase Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of a compound against a broad panel of purified protein kinases.

Methodology:

  • Assay Principle: These are typically in vitro assays that measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. Alternatively, non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) that quantify ADP production are frequently used.

  • Procedure:

    • A large panel of purified, recombinant kinases (often representing a significant portion of the human kinome) is assembled.

    • The test compound is serially diluted to create a concentration range.

    • In a multi-well plate, the kinase, a suitable substrate (peptide or protein), and kinase buffer are combined.

    • The test compound dilutions are added to the wells. Control wells containing vehicle (e.g., DMSO) and a known inhibitor are included.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using an appropriate detection method (e.g., scintillation counting, fluorescence, or luminescence).

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its intended on-targets and potential off-targets within a live cellular environment.

Methodology:

  • Assay Principle: Cellular Thermal Shift Assay (CETSA) is a widely used method to assess target engagement. It is based on the principle that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Cultured cells are treated with the test compound at various concentrations or with a vehicle control.

    • The cells are then heated to a range of temperatures to induce protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Phenotypic Screening in Engineered Cell Lines

Objective: To assess the functional consequences of on- and off-target inhibition in a cellular context.

Methodology:

  • Assay Principle: This approach utilizes cell lines that are engineered to be dependent on the activity of a specific kinase for their proliferation or survival. Inhibition of this kinase (on-target effect) leads to a measurable anti-proliferative or cytotoxic effect.

  • Procedure:

    • A panel of engineered cell lines, each dependent on a different kinase (including the intended target and potential off-targets), is used.

    • The cell lines are treated with a range of concentrations of the test compound.

    • Cell viability or proliferation is measured after a set incubation period (e.g., 72 hours) using assays such as those based on ATP content (e.g., CellTiter-Glo), metabolic activity (e.g., MTT or resazurin), or cell counting.

    • The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined for each cell line.

    • By comparing the GI50 values across the panel, the cellular selectivity of the compound can be assessed. A potent effect on a cell line dependent on an unintended kinase suggests a functional off-target interaction.

Conclusion

While this compound is a novel chemical entity with limited characterization, its structural similarity to known FGFR inhibitors provides a strong basis for predicting its on-target and potential off-target activities. The comparative data from clinically relevant FGFR inhibitors like Pemigatinib, Erdafitinib, and Infigratinib highlight a common class-wide off-target profile that often includes other receptor tyrosine kinases such as VEGFR, PDGFR, and KIT. The degree of selectivity against these off-targets is a critical determinant of a compound's therapeutic window.

For the continued development of this compound, a rigorous assessment of its off-target effects using the experimental protocols outlined in this guide is imperative. A comprehensive kinome scan followed by cellular target engagement and phenotypic assays will be essential to fully characterize its selectivity profile and to anticipate potential clinical adverse effects. This systematic approach will enable a more informed and efficient progression of this compound through the drug development pipeline.

A Comparative In Vitro Analysis of 5-Bromo-4-aza-2-oxindole Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Performance of Novel 5-Bromo-4-aza-2-oxindole Analogs Compared to Established Kinase Inhibitors.

This guide provides a detailed statistical analysis of the in vitro anti-cancer activity of a series of 5-bromo-4-aza-2-oxindole derivatives, herein referred to by the closely related and studied scaffold, 5-bromo-7-azaindolin-2-one. The data presented offers a direct comparison with the multi-kinase inhibitor Sunitinib, a standard-of-care in various cancer therapies. This document is intended to inform researchers and drug development professionals on the potential of this chemical scaffold for further investigation.

In Vitro Cytotoxicity: A Head-to-Head Comparison

A series of novel 5-bromo-7-azaindolin-2-one derivatives were evaluated for their in vitro activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay. The results, summarized in the table below, demonstrate that several of the synthesized compounds exhibit potent anti-proliferative activity, in some cases exceeding that of the comparator drug, Sunitinib.[1]

CompoundHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Skov-3 (Ovarian Cancer) IC50 (µM)
23a 29.3544.10365.054
23b 3.2576.1035.721
23c 3.1593.1034.231
23d 5.2574.1033.721
23e 4.2575.1034.721
23p 2.3572.7123.012
Sunitinib 31.59429.25731.894

Notably, compound 23p demonstrated the most potent and broad-spectrum anti-tumor activity, with IC50 values ranging from 2.357 to 3.012 µM across the tested cell lines. This represents an 8.4 to 11.3-fold greater potency than Sunitinib in the same assays.[1]

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

While the precise molecular targets of these novel 5-bromo-7-azaindolin-2-one derivatives have not been exhaustively profiled, the structural similarity to Sunitinib and other known kinase inhibitors suggests a similar mechanism of action. The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Specifically, the inclusion of a bromine atom at the 5-position of the 7-azaindole core has been shown to enhance the inhibitory activity against Fyn kinase, a member of the Src family of non-receptor tyrosine kinases involved in cell growth and motility signaling. Furthermore, the azaindolin-2-one core is also found in inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a variety of cellular processes, including proliferation and apoptosis.

Given this, it is hypothesized that the anti-cancer activity of these 5-bromo-7-azaindolin-2-one derivatives is mediated through the inhibition of one or more protein kinases critical for tumor cell survival and proliferation.

Below is a generalized signaling pathway illustrating the role of receptor tyrosine kinases (RTKs) in cancer, which are the primary targets of Sunitinib and likely candidates for inhibition by the 5-bromo-7-azaindolin-2-one derivatives.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds to P_RTK Dimerized & Autophosphorylated Receptor RTK->P_RTK Dimerization & Phosphorylation Inhibitor 5-bromo-4-aza-2-oxindole (or Sunitinib) Inhibitor->RTK Inhibits RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Figure 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Experimental Protocols

MTT Cell Viability Assay

The in vitro cytotoxicity of the 5-bromo-7-azaindolin-2-one derivatives and Sunitinib was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compounds (5-bromo-7-azaindolin-2-one derivatives and Sunitinib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for each compound is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for this in vitro analysis is depicted in the following diagram:

In_Vitro_Analysis_Workflow start Start cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with 5-bromo-4-aza-2-oxindole Derivatives & Sunitinib seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading (570 nm) mtt_assay->data_acquisition data_analysis IC50 Value Calculation data_acquisition->data_analysis comparison Comparative Analysis of Potency and Spectrum data_analysis->comparison end End comparison->end

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Analysis.

Conclusion and Future Directions

The presented in vitro data highlights the potential of the 5-bromo-7-azaindolin-2-one scaffold as a promising starting point for the development of novel anti-cancer therapeutics. Several derivatives have demonstrated superior potency compared to the established multi-kinase inhibitor Sunitinib across multiple cancer cell lines.

Future research should focus on a comprehensive kinase screening panel to elucidate the precise molecular targets of these compounds. This will enable a more detailed understanding of their mechanism of action and facilitate the rational design of more potent and selective inhibitors. Further in vitro studies to assess their effects on other cellular processes, such as apoptosis and cell cycle progression, are also warranted. Promising candidates should then be advanced to in vivo models to evaluate their efficacy and safety profiles in a more complex biological system.

References

Correlating In Vitro Potency with In Vivo Efficacy for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one derivatives, focusing on the correlation between their in vitro potency as kinase inhibitors and their in vivo efficacy in preclinical models. While direct comprehensive studies correlating in vitro and in vivo data for this specific scaffold are limited, this guide synthesizes available data from closely related pyrrolopyridine structures to provide a representative comparison for researchers, scientists, and drug development professionals. The data presented herein is based on derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold targeting Ribosomal S6 Protein Kinase 2 (RSK2), a key enzyme in the MAPK/ERK signaling pathway.[1]

Data Presentation: In Vitro Potency vs. In Vivo Efficacy

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against the RSK2 kinase and their corresponding in vivo anti-tumor efficacy in a triple-negative breast cancer (TNBC) xenograft model (MDA-MB-468).[1]

CompoundIn Vitro RSK2 IC50 (nM)In Vivo Tumor Growth Inhibition (TGI) (%) @ 50 mg/kg
B1 1.754.6
B2 2.148.2
B3 3.541.7

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. TGI: Tumor Growth Inhibition, representing the percentage reduction in tumor growth in treated animals compared to a control group.

Signaling Pathway

The this compound derivatives and their analogs are designed to act as kinase inhibitors. The representative data suggests inhibition of RSK2, a downstream effector in the Ras-MAPK/ERK signaling cascade. This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and migration. Inhibition of RSK2 can block these oncogenic signals.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK2 RSK2 ERK->RSK2 Downstream Downstream Targets (e.g., YB-1, CREB) RSK2->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor->RSK2

Caption: MAPK/ERK signaling pathway with inhibition of RSK2.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a specific protein kinase (e.g., RSK2).

Materials:

  • Purified recombinant kinase (e.g., RSK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Objective: To determine the in vivo anti-tumor efficacy of this compound derivatives in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Human cancer cell line (e.g., MDA-MB-468)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • Test compound and vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the human cancer cells in appropriate media.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the formulation of the test compound in a suitable vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

    • The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a kinase inhibitor.

Xenograft_Workflow CellCulture Cell Line Culture (e.g., MDA-MB-468) Implantation Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: In vivo xenograft study workflow.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one. The following procedures are based on best practices for handling similar chemical compounds. A thorough risk assessment should be conducted before commencing any work.

Hazard Assessment

Potential Hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Due to the presence of a bromine atom, this compound is a halogenated organic molecule. Such compounds can have toxicological properties and may require special disposal procedures.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to ensure user safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times.[3]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection GlovesWear two pairs of chemical-resistant gloves (e.g., nitrile).[4] Change gloves immediately if contaminated.[4]
Body Protection Lab CoatA flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.
Apron/CoverallsA chemical-resistant apron or coveralls should be used for procedures with a higher risk of splashing.
Footwear ShoesFully enclosed, chemical-resistant shoes are mandatory.[5]
Respiratory Protection Engineering ControlsAll work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
RespiratorIf working outside a fume hood where aerosol generation is possible, a NIOSH-approved respirator is required.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Before handling, ensure you have read and understood the safety information for similar compounds.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents within the fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

  • Use a disposable weighing boat to avoid cross-contamination.

  • Handle the compound gently to minimize dust formation.[1]

3. Dissolving:

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep the container closed whenever possible to prevent the release of vapors.

4. Reaction and Work-up:

  • Conduct all reactions in appropriate glassware within the fume hood.

  • Maintain a clean and organized workspace.

5. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE carefully, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[2]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing boats), in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review Safety Data prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Workspace react->decon waste Segregate Halogenated Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.